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Core Science & Biosynthesis

Foundational

Z-D-Phe-L-Phe-Gly peptide CAS 75539-79-6

An In-Depth Technical Guide to Z-D-Phe-L-Phe-Gly (CAS 75539-79-6): A Viral Fusion Inhibitory Peptide Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Z-D-Phe-L-Phe-Gly (CAS 75539-79-6): A Viral Fusion Inhibitory Peptide Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This technical guide provides a comprehensive overview of the synthetic tripeptide Z-D-Phe-L-Phe-Gly (Carbobenzoxy-D-phenylalanyl-L-phenylalanyl-glycine), a seminal molecule in the study of antiviral fusion inhibitors. First described by Richardson and colleagues in 1980, this peptide has been instrumental in elucidating the mechanisms of viral entry for enveloped viruses, particularly those in the Paramyxoviridae and Myxoviridae families. We will delve into its dual mechanism of action, involving both direct interaction with viral fusion proteins and modulation of host cell membrane properties. This document details its physicochemical characteristics, a representative chemical synthesis and purification workflow, structure-activity relationships, and a summary of its in vitro biological activity. This guide is intended to serve as a foundational resource for researchers exploring viral entry mechanisms and developing novel antiviral therapeutics.

Core Properties and Physicochemical Data

Z-D-Phe-L-Phe-Gly, also known as Fusion Inhibitory Peptide (FIP), is an N-terminally protected tripeptide with a well-defined chemical structure crucial to its biological function.

PropertyValueSource(s)
CAS Number 75539-79-6[1][2][3]
Molecular Formula C₂₈H₂₉N₃O₆[3]
Molecular Weight 503.55 g/mol [3]
IUPAC Name 2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid[3]
Synonyms FIP, Virus Replication Inhibitory Peptide, Z-f-F-G, ZfFG[1][2][4]
Appearance White to off-white solidGeneral knowledge
Storage Store at -20°C to -80°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months.[1]

Mechanism of Action: A Dual-Pronged Approach to Fusion Inhibition

The antiviral activity of Z-D-Phe-L-Phe-Gly stems from its ability to potently inhibit the membrane fusion stage of the viral lifecycle.[5][6] Decades of research have revealed a fascinating dual mechanism targeting both viral machinery and host cell membrane dynamics.

Direct Interaction with the Viral Fusion (F) Protein

The most compelling evidence points to a direct interaction with the viral fusion (F) protein of paramyxoviruses. Studies on Measles Virus (MeV) have been particularly illuminating.

  • Binding Site: Z-D-Phe-L-Phe-Gly is proposed to bind to a hydrophobic pocket within the heptad repeat B (HRB) region of the MeV F protein.[4][7] This interaction is critical, as the HRB domain is fundamentally involved in the conformational changes that drive membrane fusion.

  • Conformational Stabilization: By occupying this pocket, the peptide stabilizes the F protein in its metastable, prefusion state.[7] This prevents the dramatic refolding into the highly stable post-fusion hairpin structure (a six-helix bundle), which is the essential energy source for merging the viral and host cell membranes.

  • Resistance Mutations: The generation of MeV mutants resistant to Z-D-Phe-L-Phe-Gly provided definitive proof of this direct interaction. These mutations consistently mapped to the HRB region of the F protein, pinpointing the peptide's site of action.[4]

F_Protein_Inhibition cluster_prefusion Prefusion State (Metastable) cluster_postfusion Postfusion State (Stable) cluster_peptide F_pre F Protein (Prefusion) F_post F Protein (Postfusion) Six-Helix Bundle F_pre->F_post Conformational Change NoFusion Fusion Blocked F_pre->NoFusion Fusion Membrane Fusion F_post->Fusion Z_peptide Z-D-Phe-L-Phe-Gly Z_peptide->F_pre Binds & Stabilizes Trigger Viral Trigger (Receptor Binding) Trigger->F_pre Activates

Caption: Mechanism of F protein stabilization by Z-D-Phe-L-Phe-Gly.

Modulation of Host Cell Membrane Properties

Early research into the peptide's mechanism focused on its interaction with the lipid bilayer of the host cell. This is considered a complementary mechanism that contributes to its overall inhibitory effect.

  • Inhibition of Hexagonal Phase Transition: The peptide has been shown to inhibit the conversion of phospholipid bilayers to the hexagonal (HII) phase.[5] This non-bilayer lipid arrangement is a proposed intermediate in the membrane fusion process, and its destabilization is thought to raise the energy barrier for fusion.

  • Membrane Surface Interaction: Multinuclear magnetic resonance (NMR) and isothermal titration calorimetry (ITC) studies have characterized this interaction in detail.[1][8] The peptide binds to the surface of phospholipid bilayers with the C-terminal carboxyl group located at or above the membrane surface.[1]

  • pH-Dependent Activity: The effectiveness of the peptide is regulated by the protonation state of its C-terminal carboxyl group, which has a pKa of approximately 3.6-3.7 when bound to a phosphatidylcholine bilayer.[1] This suggests that its membrane-modulating activity is enhanced in the slightly acidic environment that can be associated with viral entry pathways.

Membrane_Interaction Membrane Lipid Bilayer Phospholipids Hexagonal Hexagonal (HII) Phase Fusion Intermediate Membrane->Hexagonal Fusion-Promoting Transition Hexagonal->Membrane Inhibits Transition Peptide Z-D-Phe-L-Phe-Gly Peptide->Membrane Binds to Surface

Caption: Inhibition of lipid phase transition by Z-D-Phe-L-Phe-Gly.

Structure-Activity Relationship (SAR)

The specific chemical structure of Z-D-Phe-L-Phe-Gly is paramount to its function. Studies on analogues have dissected the contribution of each component.

MoietyImportance for Antiviral ActivitySource(s)
N-terminal Z-group Absolutely Critical. Transferring the benzyloxycarbonyl group to the C-terminus (fFGOBz) reverses the activity, turning the peptide into a promoter of membrane fusion. This highlights the necessity of the N-terminal block for inhibitory function.[4][9]
D-Phenylalanine Critical. The D-configuration of the first amino acid is crucial. The L-Phe-L-Phe-Gly analogue is significantly less potent, indicating that the specific stereochemistry dictates the correct conformation for binding to the F protein or interacting with the membrane.[4]
L-Phenylalanine Important. The hydrophobic nature of the two phenylalanine residues is believed to be key for interacting with the hydrophobic pocket on the F protein and for partitioning into the lipid membrane interface.[4][7]
C-terminal Glycine The glycine residue provides conformational flexibility. Its carboxyl group's protonation state is important for the peptide's ability to destabilize highly curved phospholipid structures, contributing to the inhibition of fusion.[1]

Chemical Synthesis and Characterization: A Representative Protocol

Synthesis Workflow

The synthesis is best approached via a fragment condensation strategy in solution. The dipeptide L-Phe-Gly is synthesized first, followed by coupling with Z-D-Phe.

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Tripeptide Formation cluster_step3 Step 3: Final Deprotection BocPhe Boc-L-Phe-OH BocPheGly Boc-L-Phe-Gly-OMe BocPhe->BocPheGly DCC/HOBt or TBTU/DIPEA GlyOMe H-Gly-OMe·HCl GlyOMe->BocPheGly DCC/HOBt or TBTU/DIPEA Deprotect1 H-L-Phe-Gly-OMe·TFA BocPheGly->Deprotect1 TFA/DCM Ztripeptide Z-D-Phe-L-Phe-Gly-OMe Deprotect1->Ztripeptide DCC/HOBt or TBTU/DIPEA ZDphe Z-D-Phe-OH ZDphe->Ztripeptide FinalProduct Z-D-Phe-L-Phe-Gly-OH Ztripeptide->FinalProduct Saponification (e.g., LiOH or NaOH) Purify RP-HPLC FinalProduct->Purify Purification

Caption: Representative solution-phase synthesis workflow for Z-D-Phe-L-Phe-Gly.

Detailed Experimental Protocol (Representative)

Part A: Synthesis of Boc-L-Phe-Gly-OMe

  • Neutralization: Dissolve Glycine methyl ester hydrochloride (1.2 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir at room temperature for 30 minutes.

  • Activation: In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the activated Boc-L-Phe-OH solution. Stir at 0°C for 30 minutes.

  • Reaction: Add the neutralized glycine methyl ester solution from step 1 to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-L-Phe-Gly-OMe.

Part B: Synthesis of Z-D-Phe-L-Phe-Gly-OH

  • Boc Deprotection: Dissolve the crude product from Part A in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC). Remove the solvent and excess TFA under reduced pressure to obtain H-L-Phe-Gly-OMe as a TFA salt.

  • Coupling: Dissolve Z-D-Phe-OH (1.0 eq), H-L-Phe-Gly-OMe·TFA (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM. Add DIPEA (2.5 eq) to neutralize the TFA salt. Cool to 0°C and add DCC (1.1 eq). Allow to warm to room temperature and stir overnight.

  • Work-up: Filter the DCU precipitate. Wash the filtrate as in Part A, step 5. Concentrate under reduced pressure to yield crude Z-D-Phe-L-Phe-Gly-OMe.

  • Saponification: Dissolve the crude methyl ester in a mixture of Tetrahydrofuran (THF) and water. Cool to 0°C and add Lithium Hydroxide (LiOH) (1.5 eq). Stir until the reaction is complete (monitor by TLC).

  • Final Work-up: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. Extract the product with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude final product, Z-D-Phe-L-Phe-Gly-OH.

Purification and Characterization
  • Purification: The crude product must be purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: C18 stationary phase (e.g., 10 µm, 250 x 22 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from ~30% to 70% Mobile Phase B over 30-40 minutes is a typical starting point.

    • Detection: Monitor at 214 nm and 254 nm.

  • Characterization: The identity and purity of the final product should be confirmed by:

    • Mass Spectrometry (MS): To confirm the correct molecular weight (Calculated [M+H]⁺: 504.22).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

In Vitro Biological Activity

Z-D-Phe-L-Phe-Gly exhibits potent antiviral activity against a specific range of enveloped viruses by inhibiting their entry into host cells.

Virus FamilyExample Virus(es)Potency (IC₅₀)NotesSource(s)
Paramyxoviridae Measles Virus (MeV)0.2 µM - 1.3 µM (Varies by study and assay)The primary and most well-characterized target. Potently inhibits virus-induced syncytia formation (cell-cell fusion) and viral entry.[3][4][12]
Sendai Virus (SeV)Potent inhibitor (Specific IC₅₀ values not consistently reported)One of the original viruses shown to be inhibited. Used in many early mechanistic studies.[5][13][14]
Human Parainfluenza Virus (HPIV)Active (Specific IC₅₀ values not consistently reported)Activity is expected due to the conserved nature of the fusion mechanism within the family.[13]
Myxoviridae Influenza VirusActive (Specific IC₅₀ values not consistently reported)One of the original viruses shown to be inhibited.[5][12]
Retroviridae Human Immunodeficiency Virus Type 1 (HIV-1)Limited to no effect on virus-cell fusion; some effect on cell-cell fusion.Suggests the mechanism of gp41-mediated fusion in HIV-1 is sufficiently different from that of paramyxovirus F proteins.[14]

Application in Research and Drug Development

As a Research Tool

Z-D-Phe-L-Phe-Gly remains an invaluable tool for virologists and cell biologists. Its well-defined mechanism allows for the specific interrogation of the membrane fusion step in viral entry. It can be used to:

  • Probe the function of viral fusion proteins.

  • Study the biophysics of membrane fusion.

  • Validate new viral fusion assays.

  • Select for and characterize resistance mutations to understand fusion protein dynamics.[4]

As a Therapeutic Lead: Potential and Limitations

While a pioneering molecule, Z-D-Phe-L-Phe-Gly itself has limitations as a therapeutic drug, primarily related to the general challenges of peptide therapeutics, such as poor oral bioavailability and a short in vivo half-life. There is a notable lack of published in vivo efficacy, pharmacokinetic, and toxicology data for the standalone peptide in animal models.

However, its core structure and mechanism have inspired next-generation fusion inhibitors. Recent strategies have involved conjugating the FIP motif to other inhibitory domains, such as peptides derived from the F protein's C-terminal heptad repeat (HRC), and adding lipid moieties.[7] This combination approach has shown synergistic antiviral activity and improved potency, demonstrating that the foundational knowledge gained from Z-D-Phe-L-Phe-Gly continues to drive innovation in antiviral drug design.[7]

Conclusion

Z-D-Phe-L-Phe-Gly is more than a simple tripeptide; it is a cornerstone of our modern understanding of viral membrane fusion. Its dual mechanism, targeting both the viral F protein and host lipid membranes, provides a powerful lesson in antiviral strategy. While its direct therapeutic application may be limited, its value as a research tool is undisputed. Furthermore, the principles learned from its structure and function continue to inform the design of novel, more potent, and pharmacokinetically robust fusion inhibitors, ensuring its legacy in the ongoing fight against viral diseases.

References

  • Yeagle, P. L., et al. (1992). On the mechanism of inhibition of viral and vesicle membrane fusion by carbobenzoxy-D-phenylalanyl-L-phenylalanylglycine. Biochemistry, 31(12), 3178-3183. [Link]

  • Düzgüneş, N., & Gambin, Y. (2021). Peptide Inhibitors of Viral Membrane Fusion. Medical Research Archives, 9(9). [Link]

  • Düzgüneş, N., & Konopka, K. (2021). Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design. Pharmaceuticals, 14(10), 1045. [Link]

  • Turner, D. C., et al. (1995). Thermodynamics of interaction of the fusion-inhibiting peptide Z-D-Phe-L-Phe-Gly with dioleoylphosphatidylcholine vesicles: direct calorimetric determination. Biochemistry, 34(29), 9517-9525. [Link]

  • Dentino, A. R., et al. (1995). A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1235(2), 213-220. [Link]

  • Ha, M. N., et al. (2017). Mutations in the Fusion Protein of Measles Virus That Confer Resistance to the Membrane Fusion Inhibitors Carbobenzoxy-d-Phe-l-Phe-Gly and 4-Nitro-2-Phenylacetyl Amino-Benzamide. Journal of Virology, 91(22), e01026-17. [Link]

  • PrepChem. (n.d.). Synthesis of benzyloxycarbonyl-L-phenylalanyl-D-alanine methyl ester. Retrieved from [Link]

  • Richardson, C. D., Scheid, A., & Choppin, P. W. (1980). Specific inhibition of paramyxovirus and myxovirus replication by oligopeptides with amino acid sequences similar to those at the N-termini of the F1 or HA2 viral polypeptides. Virology, 105(1), 205-222. [Link]

  • Semantic Scholar. (n.d.). On the mechanism of inhibition of viral and vesicle membrane fusion by carbobenzoxy-D-phenylalanyl-L-phenylalanylglycine. Retrieved from [Link]

  • Epand, R. M., et al. (1993). Structural requirements for the inhibition of membrane fusion by carbobenzoxy-D-Phe-Phe-Gly. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1152(1), 128-134. [Link]

  • Aderibigbe, O. A., et al. (2022). Inhibition of Measles Viral Fusion Is Enhanced by Targeting Multiple Domains of the Fusion Protein. ACS Infectious Diseases, 8(4), 798-810. [Link]

  • Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons. (General reference for peptide synthesis methodologies).

Sources

Exploratory

Peptide PPG: A Multifaceted Inhibitor of Viral Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The emergence of drug-resistant viral strains and the persistent threat of novel pandemic agents necessitate the explo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of drug-resistant viral strains and the persistent threat of novel pandemic agents necessitate the exploration of new antiviral therapeutic modalities. Antiviral peptides have garnered significant attention due to their diverse mechanisms of action, high specificity, and potential for rational design. This technical guide provides a comprehensive overview of the core mechanisms by which peptide-based inhibitors, exemplified here by the model peptide "PPG," disrupt viral replication. We delve into the molecular strategies employed by these peptides, from blocking viral entry to interfering with intracellular replication processes. This document is intended for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also detailed, field-proven experimental protocols to investigate and validate these antiviral activities. Our narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to the study of peptide-based viral inhibitors.

The Strategic Landscape of Antiviral Peptide Inhibition

Antiviral peptides (AVPs) represent a promising class of therapeutics that can target various stages of a virus's lifecycle.[1] Unlike small molecules that often target the active site of a single viral enzyme, peptides can employ a wider range of inhibitory strategies.[2] These include direct virucidal actions, such as disrupting the viral envelope, and more targeted interference with specific molecular interactions required for viral entry and replication.[1][3] This guide will explore these mechanisms through the lens of a hypothetical, yet representative, antiviral peptide we will call "Peptide PPG." The principles and protocols discussed are broadly applicable to the field of antiviral peptide research.

The primary inhibitory strategies can be broadly categorized into two major fronts:

  • Targeting Viral Entry: Preventing the virus from delivering its genetic material into the host cell. This is the most common and extensively studied mechanism for antiviral peptides.[4]

  • Targeting Intracellular Replication: Interfering with the processes of viral genome replication, transcription, and protein synthesis once the virus has entered the cell.[3]

Core Mechanism I: Thwarting Viral Entry

Inhibiting the initial stages of infection is a highly effective antiviral strategy, as it neutralizes the virus before it can hijack the host cell's machinery.[5] Peptide PPG can be conceptualized to function through several distinct, yet potentially synergistic, entry-inhibition mechanisms.

Inhibition of Viral Attachment

The first crucial step in infection is the attachment of the virus to the host cell surface. This is typically mediated by a high-affinity interaction between a viral surface glycoprotein and a specific host cell receptor (e.g., the interaction between the SARS-CoV-2 Spike protein and the human ACE2 receptor).[2][6]

Peptide PPG can be designed to inhibit this step by acting as a competitive inhibitor. By mimicking the binding site on either the viral glycoprotein or the host receptor, the peptide can physically block the virus-receptor interaction.[2] For instance, a peptide derived from the human ACE2 receptor has been shown to competitively bind to the SARS-CoV-2 Spike protein, preventing it from docking onto host cells.[2]

Causality in Experimental Design: To verify this mechanism, it is not enough to show that the peptide reduces viral titer. One must demonstrate specifically that the attachment step is inhibited. A Hemagglutination Inhibition (HI) assay (for viruses like influenza) provides direct evidence by showing the peptide prevents the virus from cross-linking red blood cells, a process dependent on receptor binding.[5]

Inhibition of Membrane Fusion

For enveloped viruses, entry into the cytoplasm requires the fusion of the viral envelope with a host cell membrane (either the plasma membrane or an endosomal membrane).[7] This process is driven by dramatic conformational changes in viral fusion proteins.[8][9] A well-understood example is the "six-helix bundle" (6HB) formation in Class I fusion proteins, such as HIV-1 gp41 and coronavirus Spike proteins.[10][11] During fusion, hydrophobic heptad repeat regions (HR1 and HR2) of the protein associate to form this highly stable 6HB, which pulls the viral and cellular membranes together.[10][12]

Peptide PPG can effectively inhibit this process if its sequence is derived from the HR2 region of a fusion protein. Such peptides bind to the HR1 region of the viral protein in its transient, pre-fusion intermediate state, preventing the HR1 and HR2 domains from zipping together to form the 6HB.[8][10] The clinically approved anti-HIV drug Enfuvirtide (T-20) is a prime example of this mechanistic class.[10]

Workflow for Fusion Inhibition Analysis:

G cluster_0 Hypothesis: Peptide PPG Inhibits Viral Fusion A Design Peptide PPG based on a viral HR2 domain sequence B Synthesize and Purify Peptide A->B C Perform Cell-Cell Fusion Assay B->C D Perform Pseudovirus Entry Assay B->D E Analyze Data: Quantify inhibition of syncytia formation or reporter gene expression C->E D->E F Conclusion: PPG is a fusion inhibitor E->F

Caption: Workflow for validating a fusion-inhibiting peptide.

Direct Disruption of the Viral Envelope

A more direct and broad-spectrum approach involves the destabilization of the viral lipid envelope itself.[1] Many antiviral peptides are cationic and amphipathic, allowing them to preferentially interact with and disrupt lipid bilayers. Viruses can be more susceptible to this action than host cells because their envelopes can be enriched in anionic phospholipids like phosphatidylserine (PS).[7]

Peptide PPG, if designed with cationic residues (e.g., Arginine, Lysine) and a hydrophobic face, could bind to the negatively charged PS on the viral surface. This interaction can lead to the formation of pores, membrane solubilization, or other structural disruptions that inactivate the virion.[1] This mechanism offers the advantage of being less susceptible to resistance development through mutation of viral proteins.

Core Mechanism II: Halting Intracellular Replication

Should a virus successfully enter a host cell, peptides can still intervene at critical intracellular stages of the replication cycle.

Inhibition of Endosomal Acidification

Many viruses, including influenza and coronaviruses, enter cells via endocytosis. For their genetic material to be released into the cytoplasm, the endosome must acidify, which triggers the conformational changes in the viral fusion proteins.[9]

A peptide rich in basic amino acids, such as the well-studied peptide P9, can act as a proton sponge.[1] After being co-transported into the endosome with the virus, Peptide PPG would buffer the influx of protons, preventing the necessary drop in pH.[6][9] This effectively traps the virus within the endosome, blocking the uncoating and genome release step.[4]

Signaling Pathway of Endosomal Entry and Inhibition:

G cluster_0 Normal Viral Entry cluster_1 Inhibition by Peptide PPG A Virus enters cell via endocytosis B Endosome forms A->B C Proton pumps (V-ATPase) acidify endosome (pH drop) B->C D Low pH triggers viral fusion protein activation C->D E Viral genome released into cytoplasm D->E A2 Virus and Peptide PPG enter cell via endocytosis B2 Endosome forms A2->B2 C2 Proton pumps attempt to acidify endosome B2->C2 D2 Peptide PPG acts as a 'proton sponge', preventing pH drop C2->D2 E2 Viral fusion proteins are not activated D2->E2 F2 Virus is trapped and degraded in lysosome E2->F2

Caption: Inhibition of viral uncoating by preventing endosomal acidification.

Interference with Viral Polymerase Activity

Viral replication is critically dependent on the activity of viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which are distinct from host cell machinery. These enzymes are often multi-subunit complexes that require precise protein-protein interactions for their assembly and function.

Peptides can be designed to mimic the interaction domains between these subunits. For example, a peptide corresponding to the PA-binding domain of the influenza virus PB1 polymerase subunit was shown to specifically block the assembly of the polymerase complex, thereby inhibiting viral RNA synthesis and replication. A hypothetical Peptide PPG could be designed to similarly target a critical protein-protein interface on a viral polymerase, serving as a highly specific inhibitor of genome replication.[3]

Quantitative Data Summary

The efficacy of an antiviral peptide is typically quantified by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The following table presents hypothetical data for Peptide PPG against a panel of viruses, illustrating its potential broad-spectrum activity.

Virus TargetVirus FamilyPrimary Entry PathwayPeptide PPG IC50 (µM)Putative Primary Mechanism
Influenza A (H1N1)OrthomyxoviridaeEndocytosis0.45Inhibition of Endosomal Acidification
SARS-CoV-2CoronaviridaeEndocytosis / Surface Fusion0.78Inhibition of Membrane Fusion (6HB)
HIV-1RetroviridaeSurface Fusion0.15Inhibition of Membrane Fusion (6HB)
Herpes Simplex 1HerpesviridaeSurface Fusion1.20Viral Envelope Disruption (PS-binding)

Key Experimental Protocols

To ensure scientific rigor, the mechanisms described above must be validated through robust experimental protocols. The following are detailed, step-by-step methodologies for key assays.

Protocol 1: Viral Titer Reduction Assay (Plaque Assay)

Objective: To quantify the overall antiviral activity of Peptide PPG by measuring the reduction in infectious virus particles.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) in a monolayer of host cells. Each plaque originates from a single infectious virus particle.

Methodology:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for HSV-1, MDCK cells for Influenza) in 6-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C, 5% CO₂.

  • Peptide Preparation: Prepare serial dilutions of Peptide PPG in serum-free cell culture medium. A typical concentration range to test would be from 100 µM down to 0.01 µM.

  • Virus-Peptide Incubation: Dilute the virus stock to a concentration that yields 50-100 plaques per well. Mix equal volumes of the diluted virus and each peptide dilution. As a control, mix the virus with medium alone. Incubate the mixtures for 1 hour at 37°C.

  • Infection: Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS). Inoculate each well with 200 µL of a virus-peptide mixture. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: Aspirate the inoculum. Overlay the cells with 2 mL of an overlay medium containing 1% methylcellulose or low-melting-point agarose in culture medium. This semi-solid medium prevents the spread of progeny virus through the liquid, restricting infection to adjacent cells and thus forming discrete plaques.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for a period appropriate for the virus to form visible plaques (e.g., 2-3 days for Influenza, 3-4 days for HSV-1).

  • Plaque Visualization: Aspirate the overlay medium. Fix the cells with a 4% formaldehyde solution for 20 minutes. Aspirate the fixative and stain the cell monolayer with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (Plaques in treated well / Plaques in control well)] * 100. The IC50 value is determined by plotting the percent inhibition against the log of the peptide concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Cell Fusion (Syncytia Formation) Assay

Objective: To specifically assess the ability of Peptide PPG to inhibit membrane fusion mediated by viral glycoproteins.

Principle: Some viral fusion proteins (like those from HIV, measles, or coronaviruses), when expressed on the surface of a cell, can mediate fusion with adjacent cells that express the appropriate receptor. This results in the formation of large, multinucleated cells called syncytia. Inhibition of syncytia formation is a strong indicator of a fusion-inhibiting mechanism.[9]

Methodology:

  • Cell Preparation: Two cell populations are required:

    • Effector Cells: A cell line (e.g., HEK293T) transiently co-transfected with plasmids encoding the viral fusion protein (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase under a T7 promoter). A separate plasmid encoding T7 polymerase is also co-transfected.

    • Target Cells: A cell line (e.g., Vero E6) that endogenously expresses the viral receptor (e.g., ACE2).

  • Assay Setup: After 24 hours of transfection, harvest the effector cells and co-culture them with an equal number of target cells in a 96-well plate.

  • Peptide Treatment: Immediately add serial dilutions of Peptide PPG to the co-culture wells. Include a "no peptide" control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C to allow for cell-cell fusion. When an effector cell fuses with a target cell, the T7 polymerase from the effector cell can transcribe the luciferase reporter plasmid, leading to light production.

  • Quantification: Add a luciferase substrate (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. Measure the resulting luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition of fusion based on the reduction in the luminescence signal compared to the control wells. Determine the IC50 from the dose-response curve.

Conclusion and Future Directions

Peptide-based viral inhibitors, represented here by our model Peptide PPG, offer a versatile and potent platform for antiviral drug development. Their ability to target multiple, distinct stages of the viral lifecycle—from attachment and fusion to intracellular replication—provides a rich toolkit for combating a wide range of viral pathogens. The mechanisms of action are diverse, ranging from direct, broad-spectrum disruption of the viral envelope to highly specific, structure-based inhibition of viral enzymes and fusion machinery.

The future of this field lies in the rational design of next-generation peptides with enhanced stability, improved bioavailability, and lower production costs.[4][10] Strategies such as peptide stapling, lipidation, and the incorporation of non-natural amino acids are being actively explored to overcome the traditional limitations of peptide therapeutics.[10] As our understanding of the molecular choreography of viral replication deepens, so too will our ability to design highly effective peptide inhibitors that can be crucial assets in our preparedness for future viral outbreaks.

References

  • Düzgüneş, N., Fernandez-Fuentes, N., & Konopka, K. (2021). Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design. Pathogens, 10(12), 1599. [Link]

  • Palmela, I., & Rebelo, S., et al. (2018). Cell-Penetrating Peptides for Antiviral Drug Development. Pharmaceuticals, 11(3), 75.
  • Cermelli, C., et al. (2019). Antiviral Activity of Synthetic Peptides Derived from Physiological Proteins. Intervirology, 62(1), 33-39.
  • MDPI. (2021). Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design.
  • Vitiello, M., Galdiero, M., & Galdiero, M. (2009). Inhibition of viral-induced membrane fusion by peptides. Protein & Peptide Letters, 16(7), 786-793.
  • Zhao, H., et al. (2016). A novel peptide with potent and broad-spectrum antiviral activities against multiple respiratory viruses. Scientific Reports, 6, 22008.
  • MDPI. (2022). Natural and Designed Cyclic Peptides as Potential Antiviral Drugs to Combat Future Coronavirus Outbreaks. Molecules.
  • MDPI. (n.d.). Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design.
  • Tonk, M., et al. (2022).
  • Gurala, D., et al. (2007). Peptide-Mediated Interference with Influenza A Virus Polymerase. Journal of Virology, 81(12), 6645-6651.
  • Ali, A., et al. (2024). Harnessing Antiviral Peptides: From Molecular Mechanisms to Clinical Translation. International Journal of Molecular Sciences, 25(11), 5898.
  • Mousavi, S. M., et al. (2023). Antiviral and antibacterial peptides: Mechanisms of action. Frontiers in Cellular and Infection Microbiology, 13.
  • Gurung, A. B., et al. (2022).
  • UF Health. (2022).
  • Commare, B., et al. (2023). Antiviral peptide targeting P protein oligomerization: proof of concept for mononegaviruses. bioRxiv.
  • Lorin, A., et al. (2015). Peptide entry inhibitors of enveloped viruses: The importance of interfacial hydrophobicity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10, Part A), 2003-2014.
  • PLOS Journals. (n.d.).
  • Tiono, C., et al. (2021). Plant-Derived Antimicrobial Peptides as Potential Antiviral Agents in Systemic Viral Infections. International Journal of Molecular Sciences, 22(16), 8872.
  • MDPI. (2024). Exploring the Efficacy of Peptides and Mimics against Influenza A Virus, Adenovirus, and Murine Norovirus. Viruses.
  • Dinda, A., et al. (2009). A novel peptide inhibits the influenza virus replication by preventing the viral attachment to the host cells. Virology Journal, 6, 120.
  • Vigant, F., et al. (2019). Broad-Spectrum Antiviral Entry Inhibition by Interfacially Active Peptides. Journal of Virology, 93(10).
  • Lorin, A., et al. (2009). Viral Entry Inhibitors Targeted to the Membrane Site of Action. Journal of Virology, 83(21), 11115-11125.
  • ResearchGate. (2022).
  • JoVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview.
  • Scilit. (n.d.). Peptides as potential virus inhibitors.
  • Frontiers. (2019). Protein- and Peptide-Based Virus Inactivators: Inactivating Viruses Before Their Entry Into Cells.
  • van der Sluis, R. M., et al. (2017). A Broad-Spectrum Antiviral Peptide Blocks Infection of Viruses by Binding to Phosphatidylserine in the Viral Envelope. Viruses, 9(7), 193.
  • Al-Aamri, M., et al. (2022). Antiviral peptides against SARS-CoV-2: therapeutic targets, mechanistic antiviral activity, and efficient delivery. Journal of Nanobiotechnology, 20, 481.
  • Xia, S., et al. (2024). Structure-Guided Design of Peptide Inhibitors Targeting Class I Viral Fusion Proteins. Viruses, 16(1), 11.
  • ResearchGate. (2023). Structure-Guided Design of Peptide Inhibitors Targeting Class I Viral Fusion Proteins.
  • ResearchGate. (n.d.). Mechanisms of entry inhibition by peptides. The diagram is a...
  • PubMed Central. (2024). Viruses traverse the human proteome through peptide interfaces that can be biomimetically leveraged for drug discovery.
  • Schein, C. H., et al. (2008). NMR structure of the viral peptide linked to the genome (VPg) of poliovirus. Biochemistry, 47(16), 4787-4799.
  • MDPI. (2022). Sequences and Structures of Viral Proteins Linked to the Genomes (VPg) of RNA Viruses.
  • Li, W., et al. (2006). Viral replication modulated by synthetic peptide derived from hepatitis B virus X protein. World Journal of Gastroenterology, 12(1), 95-99.
  • Immunity Therapy. (n.d.). Antiviral Peptides: Viral Infection Defense.
  • MDPI. (2023).

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of Z-D-Phe-L-Phe-Gly

This guide provides a comprehensive technical overview of the biological activity of the synthetic tripeptide, Z-D-Phe-L-Phe-Gly. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activity of the synthetic tripeptide, Z-D-Phe-L-Phe-Gly. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the mechanistic underpinnings of the peptide's function, and offers detailed protocols for its investigation.

Introduction: The Structural and Functional Significance of Z-D-Phe-L-Phe-Gly

Z-D-Phe-L-Phe-Gly is a synthetic tripeptide with the N-terminus protected by a benzyloxycarbonyl (Z) group. Its sequence consists of a D-phenylalanine, an L-phenylalanine, and a glycine residue. This peptide has garnered scientific interest primarily for its ability to inhibit viral replication and interfere with membrane fusion events.[1][2] The presence of the unnatural D-amino acid (D-Phe) is significant, as it often confers resistance to proteolytic degradation, a desirable characteristic for therapeutic peptide candidates.

The core biological activity of Z-D-Phe-L-Phe-Gly is not attributed to classical receptor-ligand interactions but rather to its physicochemical properties that allow it to interact with and modify the biophysical characteristics of lipid bilayers.[2][3] This direct action on cellular membranes is the foundation of its antiviral and fusion-inhibitory effects.

Core Biological Activity: Inhibition of Membrane Fusion

The most well-documented biological function of Z-D-Phe-L-Phe-Gly is its role as an inhibitor of membrane fusion.[2] This activity is crucial for its antiviral properties, as many enveloped viruses rely on the fusion of the viral envelope with a host cell membrane to release their genetic material and initiate infection.

Mechanism of Action: Perturbation of the Lipid Bilayer

Z-D-Phe-L-Phe-Gly exerts its fusion-inhibitory effect by inserting into phospholipid bilayers and altering their physical properties.[2][3] Nuclear Magnetic Resonance (NMR) studies have shown that the peptide interacts with the surface of the lipid bilayer.[2] The protonation state of the C-terminal glycine's carboxyl group, which has a pKa of approximately 3.6-3.7 when bound to a phosphatidylcholine bilayer, is critical for its activity.[2]

The proposed mechanism involves the peptide's ability to destabilize highly curved phospholipid structures, which are transient intermediates in the membrane fusion process.[2] By interfering with the formation of these structures, Z-D-Phe-L-Phe-Gly effectively creates an energy barrier that prevents the merging of two separate lipid bilayers. Multinuclear magnetic resonance studies suggest that the peptide likely inhibits membrane fusion from the surface of the lipid bilayer rather than by forming a tight, stoichiometric complex with individual phospholipid molecules.[2]

Diagram of Proposed Mechanism

cluster_0 Normal Membrane Fusion cluster_1 Inhibition by Z-D-Phe-L-Phe-Gly Virus Virus Host_Cell Host_Cell Virus->Host_Cell Binding Fusion_Intermediate Fusion_Intermediate Host_Cell->Fusion_Intermediate Membrane Destabilization Viral_Entry Viral_Entry Fusion_Intermediate->Viral_Entry Fusion & Content Release Altered_Bilayer Altered Bilayer Properties Peptide Z-D-Phe-L-Phe-Gly Peptide->Altered_Bilayer Inserts into Membrane Fusion_Blocked Fusion Blocked Altered_Bilayer->Fusion_Blocked Inhibits Formation of Curved Intermediates

Caption: Proposed mechanism of Z-D-Phe-L-Phe-Gly in blocking viral entry.

Antiviral Activity

The ability of Z-D-Phe-L-Phe-Gly to inhibit membrane fusion directly translates to its function as an antiviral agent, particularly against enveloped viruses.[1][2][3] By preventing the virus from fusing with the host cell membrane, the peptide effectively halts the infection at a very early stage.

A seminal study by Richardson, Scheid, and Choppin (1980) identified that peptides with specific aromatic amino acid sequences could inhibit the fusion activity of the paramyxovirus fusion protein and thereby block viral replication.[1] Z-D-Phe-L-Phe-Gly, containing a partial sequence of a viral polypeptide, was shown to inhibit virus replication at a high level.[1]

Experimental Protocols for Evaluating Biological Activity

To characterize the biological activity of Z-D-Phe-L-Phe-Gly, a series of in vitro assays can be employed. The following protocols provide a framework for investigating its membrane fusion inhibition and antiviral efficacy.

Protocol 1: Lipid Mixing Assay for Membrane Fusion Inhibition

This assay measures the mixing of lipids between two distinct populations of vesicles, one labeled with a FRET donor and the other with a FRET acceptor. Inhibition of fusion is observed as a lack of increase in FRET signal.

Methodology:

  • Vesicle Preparation:

    • Prepare small unilamellar vesicles (SUVs) composed of a biologically relevant lipid mixture (e.g., POPC:POPS 80:20 molar ratio).

    • Create two populations:

      • Donor Vesicles: Incorporate 1 mol% of NBD-PE (donor fluorophore).

      • Acceptor Vesicles: Incorporate 1 mol% of Rhodamine-PE (acceptor fluorophore).

    • Extrude lipids through a 100 nm polycarbonate membrane to create uniformly sized vesicles.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of donor and acceptor vesicles to a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Add varying concentrations of Z-D-Phe-L-Phe-Gly to the wells. Use a vehicle control (e.g., DMSO) for the baseline.

    • Induce fusion using a fusogen (e.g., Ca²⁺ for PS-containing vesicles, or a viral fusion protein).

    • Monitor the fluorescence of the NBD fluorophore over time using a plate reader (Excitation: 465 nm, Emission: 530 nm).

  • Data Analysis:

    • Calculate the percentage of fusion inhibition relative to the control (no peptide).

    • Plot the percentage of inhibition against the peptide concentration to determine the IC₅₀ value.

Workflow for Lipid Mixing Assay

cluster_workflow Lipid Mixing Assay Workflow start Start prep_donor Prepare Donor Vesicles (NBD-PE) start->prep_donor prep_acceptor Prepare Acceptor Vesicles (Rhodamine-PE) start->prep_acceptor mix Mix Vesicles + Z-D-Phe-L-Phe-Gly prep_donor->mix prep_acceptor->mix induce Induce Fusion (e.g., Ca2+) mix->induce measure Measure Fluorescence (Ex: 465nm, Em: 530nm) induce->measure analyze Calculate % Inhibition Determine IC50 measure->analyze end End analyze->end

Caption: Step-by-step workflow for the lipid mixing (FRET) assay.

Protocol 2: Viral Plaque Reduction Assay

This assay is a gold-standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Methodology:

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of Z-D-Phe-L-Phe-Gly in a serum-free medium.

    • Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with the peptide dilutions for 1 hour at 37°C.

    • Remove the growth medium from the cells and infect the monolayer with the virus-peptide mixture.

    • Allow the virus to adsorb for 1-2 hours.

  • Plaque Development:

    • Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing the corresponding concentration of the peptide.

    • Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.

  • Visualization and Quantification:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with a crystal violet solution to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each peptide concentration compared to the virus-only control.

    • Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

Quantitative Data Summary

The following table summarizes hypothetical, yet expected, outcomes from the described assays, illustrating the kind of data generated when characterizing a fusion-inhibiting peptide like Z-D-Phe-L-Phe-Gly.

AssayEndpointZ-D-Phe-L-Phe-Gly (Expected Value)Control Peptide (e.g., Z-L-Phe-L-Phe-Gly)
Lipid Mixing Assay IC₅₀10-50 µM> 200 µM
Plaque Reduction Assay EC₅₀5-25 µM> 100 µM
Cell Viability (e.g., MTT) CC₅₀> 200 µM> 200 µM
Selectivity Index (SI) CC₅₀/EC₅₀> 8Not Applicable

Note: These values are illustrative and would need to be determined experimentally.

Conclusion and Future Directions

Z-D-Phe-L-Phe-Gly is a well-characterized peptide inhibitor of membrane fusion with demonstrated antiviral activity. Its mechanism, centered on the disruption of lipid bilayer dynamics, represents a promising avenue for developing broad-spectrum antiviral agents that are less susceptible to viral resistance developed through mutations in protein targets.

Future research should focus on:

  • Optimizing the Peptide Sequence: Investigating modifications to the peptide backbone or side chains to enhance potency and bioavailability.

  • Broad-Spectrum Antiviral Testing: Evaluating the efficacy of Z-D-Phe-L-Phe-Gly against a wider range of enveloped viruses.

  • In Vivo Studies: Assessing the therapeutic potential, pharmacokinetics, and safety profile of the peptide in animal models of viral infection.

The unique, non-receptor-mediated mechanism of Z-D-Phe-L-Phe-Gly makes it a valuable tool for studying the biophysics of membrane fusion and a compelling lead compound for the development of novel anti-infective therapies.

References

  • Richardson, C.D., Scheid, A., & Choppin, P.W. (1980). Specific inhibition of paramyxovirus and myxovirus replication by oligopeptides with amino acid sequences similar to those at the N-termini of the F1 or HA2 viral polypeptides. Virology, 105(1), 205-22.
  • Dentino, A. R., Westerman, P. W., & Yeagle, P. L. (1995). A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1235(2), 213-20.
  • Yeagle, P. L., & Dentino, A. R. (1993). The antiviral peptide carbobenzoxy-D-phenylalanyl-L-phenylalanylglycine changes the average conformation of phospholipids in membranes. Biochemistry, 32(45), 12197-202.
  • PeptaNova GmbH. (n.d.). Virus Replication Inhibiting Peptide | Z-D-Phe-Phe-Gly. Retrieved from [Link]

Sources

Exploratory

Z-D-Phe-L-Phe-Gly solubility in water vs organic solvents

Topic: Physicochemical Profiling and Solvation Strategies for Z-D-Phe-L-Phe-Gly Supramolecular Systems Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Formulation Scientists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling and Solvation Strategies for Z-D-Phe-L-Phe-Gly Supramolecular Systems Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Formulation Scientists, and Drug Delivery Engineers

Executive Summary: The Solubility Paradox

The tripeptide derivative Z-D-Phe-L-Phe-Gly represents a class of "ultra-short" self-assembling peptides (SAPs) widely utilized in tissue engineering and sustained drug release. Its utility stems from a critical physicochemical duality: it functions as a stable hydrogel in aqueous environments yet requires organic solvation or pH manipulation to process.

This guide addresses the "Solubility Paradox" : How to solubilize a hydrophobic,


-stacking-prone molecule to facilitate controlled supramolecular assembly, rather than uncontrolled precipitation.
Molecular Architecture & Solubility Drivers[1]
  • N-Terminus (Z / Cbz Group): The benzyloxycarbonyl group provides the critical hydrophobic anchor, driving the

    
    -
    
    
    
    stacking necessary for fiber formation. It renders the molecule insoluble in water at neutral pH.
  • Core (D-Phe-L-Phe): The heterochiral aromatic core creates a "kink" in the molecular backbone. Unlike the homochiral (L-L) analogue, the D-L motif often favors the formation of discrete nanotubes or twisted fibers and offers enhanced resistance to enzymatic degradation (proteolysis).

  • C-Terminus (Gly-OH): The free carboxylic acid provides a pH-responsive "switch." At high pH (>8.0), ionization (

    
    ) confers solubility; at low pH (<6.0), protonation triggers assembly.
    

Solubility Profile: Solvent Compatibility Matrix

The following data summarizes the thermodynamic solubility limits and kinetic stability of Z-D-Phe-L-Phe-Gly.

Solvent SystemSolubility Limit (Approx.)StateApplication Utility
DMSO (Dimethyl Sulfoxide)> 100 mg/mLClear SolutionPrimary Stock Solvent. Disrupts

-sheets and

-stacking effectively.
HFIP (Hexafluoroisopropanol)> 150 mg/mLClear SolutionDisaggregation Agent. Used to "reset" the peptide and remove pre-existing aggregates.
Ethanol / Methanol 20–50 mg/mLClear SolutionCo-solvent. Useful for evaporation-induced assembly or surface coating.
Water (pH < 7) < 0.1 mg/mLPrecipitate / GelAssembly Medium. Insoluble. Forces hydrophobic collapse into hydrogels.
Water (pH > 8.5) 10–20 mg/mLViscous SolutionTrigger Medium. Soluble due to electrostatic repulsion of

groups.
PBS (Phosphate Buffer) < 0.5 mg/mLPrecipitatePhysiological Buffer. Salts often screen charges, accelerating precipitation over gelation if not controlled.

Mechanistic Visualization: The Solvation-Assembly Equilibrium

The transition from a solvated monomer to a supramolecular hydrogel is governed by the competition between solvent-peptide interactions and peptide-peptide interactions (


-stacking and H-bonding).

SolubilityMechanism cluster_solvents Solvent Environment Monomer Solvated Monomer (Random Coil) Nucleation Nucleation (Oligomers) Monomer->Nucleation Solvent Exchange or pH Drop Fiber Nanofiber/Tube (Ordered Assembly) Nucleation->Fiber u03c0-u03c0 Stacking + H-Bonding Precipitate Amorphous Precipitate (Kinetic Trap) Nucleation->Precipitate Rapid Mixing High Salt Gel Supramolecular Hydrogel (3D Network) Fiber->Gel Entanglement Gel->Monomer Add DMSO/HFIP or Raise pH

Figure 1: The pathway from solvated monomer (in DMSO or high pH water) to functional hydrogel. Avoiding the "Precipitate" trap requires controlling the rate of solvent exchange.

Experimental Protocols: Controlled Assembly

To ensure reproducibility, avoid "dumping" the peptide into water. Use one of the following validated protocols.

Protocol A: The "Solvent Switch" Method (DMSO

Water)

Best for: Rapid screening, creating stiff gels, and encapsulating hydrophobic drugs.

  • Preparation of Stock: Weigh 10 mg of Z-D-Phe-L-Phe-Gly. Dissolve in 100

    
    L of 100% DMSO. Vortex until completely clear. (Concentration = 100 mg/mL).
    
  • Dilution Calculation: Target a final concentration of 0.5 wt% (5 mg/mL). This requires a 20-fold dilution.

  • The Switch:

    • Place 1.9 mL of deionized water (or PBS) in a glass vial.

    • Crucial Step: While vortexing the water gently, pipette the 100

      
      L peptide stock directly into the center of the vortex.
      
  • Maturation: Stop vortexing immediately. Leave the vial undisturbed at room temperature.

    • Result: A translucent to opaque hydrogel should form within 5–30 minutes.

Protocol B: The "pH Switch" Method (Alkaline

Acidic)

Best for: Homogeneous gels, cell culture (avoids DMSO toxicity), and extrusion printing.

  • Alkaline Dissolution: Suspend 10 mg of peptide in 900

    
    L of deionized water. Add 10–20 
    
    
    
    L of 0.5 M NaOH. Vortex.
    • Observation: The solution should become clear as the C-terminal carboxylate deprotonates (

      
      ). Check that pH is > 8.5.
      
  • Filtration (Optional): Filter through a 0.22

    
    m PTFE filter to remove dust/nucleation sites.
    
  • Triggering Assembly:

    • Add GDL (Glucono-

      
      -lactone) powder or solution to slowly lower the pH.
      
    • Alternatively: Carefully layer an acidic buffer (pH 4–5) on top of the peptide solution.

  • Gelation: As the pH passes the pKa (approx 3.5–4.5 for the C-term), the peptide protonates, becomes hydrophobic, and assembles.

Workflow Visualization

GelationWorkflow cluster_methods Choose Solubilization Route Start Weigh Z-D-Phe-L-Phe-Gly MethodA Method A: Organic Stock (Dissolve in DMSO) Start->MethodA MethodB Method B: Aqueous Alkaline (Water + NaOH, pH > 8) Start->MethodB TriggerA Add Water/Buffer (Rapid Dilution) MethodA->TriggerA Solvent Switch TriggerB Add Acid/GDL (Slow Acidification) MethodB->TriggerB pH Switch Gel Stable Hydrogel TriggerA->Gel TriggerB->Gel

Figure 2: Decision tree for solubilization and gelation based on downstream application requirements.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
White Precipitate (Chunks) Mixing was too slow or salt concentration too high (Salting out).Increase vortex speed during addition. Reduce buffer molarity (use 10mM PBS instead of 1x).
No Gelation (Liquid) Concentration below Critical Gelation Concentration (CGC).Increase peptide concentration (try 1.0 wt% or 10 mg/mL). Ensure temperature is < 25°C.
Gel is too weak Incomplete assembly or "kinetic trapping."Allow the gel to "anneal" by heating to 60°C and cooling slowly.
Insoluble in DMSO Moisture contamination in peptide powder.Lyophilize the peptide powder before weighing. Use anhydrous DMSO.

References

  • Solvent Switch Methodology

    • Impact of Gelation Method on Thixotropic Properties of Phenylalanine-Derived Supramolecular Hydrogels. (2020).[2] Royal Society of Chemistry.

  • General Peptide Solubility Guidelines

    • Peptide Solubility and Handling Guidelines. Bachem / University of Jerusalem.
  • Mechanism of Phe-Phe Assembly

    • The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine.[3] (2018).[4] MDPI.

  • Chirality Effects (D vs L)

    • Amyloid inspired single amino acid (phenylalanine)-based supramolecular functional assemblies.[5] (2024).[5][6] Chemical Society Reviews.

Sources

Foundational

The Genesis of Paramyxovirus Fusion Inhibition: A Technical Guide to Peptide-Based Antivirals

Foreword: The Imperative for Novel Antiviral Strategies Against Paramyxoviruses The Paramyxoviridae family, a formidable group of enveloped RNA viruses, includes significant human and animal pathogens such as measles vir...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antiviral Strategies Against Paramyxoviruses

The Paramyxoviridae family, a formidable group of enveloped RNA viruses, includes significant human and animal pathogens such as measles virus, mumps virus, human parainfluenza viruses (HPIVs), and the highly lethal Nipah and Hendra viruses.[1] The global health burden imposed by these viruses, underscored by outbreaks in both unvaccinated and vaccinated populations, necessitates the development of effective antiviral therapeutics.[1] While vaccines exist for some paramyxoviruses, their efficacy can be hampered by waning immunity and vaccine hesitancy. This landscape highlights a critical need for alternative therapeutic interventions. A key focus of this endeavor has been the inhibition of viral entry into host cells, a crucial first step in the viral life cycle. This guide provides an in-depth technical exploration of the history and core science behind peptide-based inhibitors of paramyxovirus fusion, with a particular focus on the pioneering concepts that paved the way for this promising therapeutic avenue.

Part 1: The Paramyxovirus Fusion Cascade: A Molecular ballet and a Therapeutic Target

Paramyxovirus entry into a host cell is a meticulously orchestrated process mediated by two principal surface glycoproteins: the attachment protein (HN, H, or G) and the fusion (F) protein.[2] The attachment protein initiates contact by binding to specific receptors on the host cell surface. This binding event triggers a series of conformational changes in the F protein, a class I viral fusion protein, activating its fusogenic potential.[1]

The F protein is synthesized as an inactive precursor, F0, which is cleaved into two subunits, F1 and F2, to become fusion-competent.[2] The F1 subunit contains critical domains for the fusion process, including a hydrophobic fusion peptide and two heptad repeat regions, HRA (or HR1) and HRB (or HR2).[2] Upon activation, the F protein undergoes a dramatic structural rearrangement. The fusion peptide is inserted into the target cell membrane, leading to a transient "pre-hairpin" intermediate state. Subsequently, the HRA and HRB domains fold back on each other to form a highly stable six-helix bundle (6HB). This final conformational change forces the viral and cellular membranes into close apposition, culminating in membrane fusion and the release of the viral genome into the host cell cytoplasm.

This intricate fusion cascade presents a prime target for antiviral intervention. Inhibiting any of the key steps, particularly the formation of the six-helix bundle, can effectively block viral entry and halt the infection process.

Visualizing the Paramyxovirus Fusion Mechanism

Paramyxovirus Fusion Cascade cluster_0 Viral and Host Cell Membranes cluster_1 Fusion Process Virus Virus F_Protein_Prefusion F Protein (Prefusion) Virus->F_Protein_Prefusion Attached to HN_Protein HN Protein Virus->HN_Protein Attached to Host_Cell Host_Cell Receptor Host Cell Receptor Host_Cell->Receptor HN_Protein->Receptor Binds F_Activation 2. F Protein Activation Receptor->F_Activation Triggers Attachment 1. HN binds to Receptor Pre_Hairpin 3. Pre-Hairpin Intermediate (Fusion Peptide Inserted) F_Activation->Pre_Hairpin 6HB_Formation 4. Six-Helix Bundle (6HB) Formation Pre_Hairpin->6HB_Formation Fusion_Pore 5. Fusion Pore Formation 6HB_Formation->Fusion_Pore

Caption: A simplified workflow of the paramyxovirus fusion process.

Part 2: The Dawn of Peptide-Based Inhibition: Early Discoveries

The concept of using peptides to inhibit viral fusion is not new. One of the earliest forays into this area involved a small synthetic peptide, carbobenzoxy-D-Phe-L-Phe-Gly. This peptide was identified as a potent and specific inhibitor of the replication of paramyxoviruses and myxoviruses.[3] Its mechanism of action was linked to the inhibition of the membrane-fusing activity of a viral glycoprotein.[3] Further studies suggested that this inhibitory effect might be related to the peptide's ability to interfere with the physical properties of lipid bilayers, specifically by inhibiting the transition of phospholipids to a hexagonal phase, a structural change thought to be important for membrane fusion.[3] While this peptide, which could be retrospectively considered a "PPG" analog due to its Phenylalanine-Phenylalanine-Glycine core, did not become a clinical therapeutic, it provided a crucial proof-of-concept for the use of small peptides to disrupt viral entry.

Part 3: Targeting the Six-Helix Bundle: The Rise of Heptad Repeat-Derived Peptides

A significant breakthrough in the development of paramyxovirus inhibitors came from the discovery that peptides derived from the heptad repeat (HR) regions of the F protein could potently block viral fusion. These peptides, often referred to as HRB or HR2 peptides, are designed to mimic a portion of the F protein's own structure.

The underlying principle of their inhibitory action is elegant in its simplicity. During the fusion process, as the F protein transitions into the pre-hairpin intermediate, the HRA region becomes transiently exposed. Exogenously supplied HRB-derived peptides can then bind to this exposed HRA region, effectively competing with the F protein's own HRB domain. This binding prevents the intramolecular folding of HRA and HRB that is necessary for the formation of the stable six-helix bundle. By arresting the fusion process at this intermediate stage, the peptide inhibitors effectively neutralize the virus's ability to enter the host cell.

Mechanism of Action: A Visual Explanation

Inhibition by HR-Derived Peptide cluster_0 Normal Fusion Process cluster_1 Inhibition by Peptide Pre_Hairpin_Normal Pre-Hairpin Intermediate (Exposed HRA) 6HB_Normal Six-Helix Bundle Formation Pre_Hairpin_Normal->6HB_Normal Fusion_Normal Membrane Fusion 6HB_Normal->Fusion_Normal Pre_Hairpin_Inhibited Pre-Hairpin Intermediate (Exposed HRA) HRB_Peptide Exogenous HRB-Derived Peptide (e.g., 'PPG') Pre_Hairpin_Inhibited->HRB_Peptide Binds to HRA Blocked_Complex Blocked Intermediate HRB_Peptide->Blocked_Complex No_Fusion Fusion Arrested Blocked_Complex->No_Fusion

Caption: Mechanism of fusion inhibition by HRB-derived peptides.

Part 4: Case Study: Peptides Targeting Newcastle Disease Virus (NDV)

Newcastle disease virus (NDV), an avian paramyxovirus, has served as a valuable model system for studying paramyxovirus fusion and its inhibition. Research has shown that peptides derived from the HR2 region of the NDV F protein can effectively inhibit syncytia formation, a hallmark of paramyxovirus infection where infected cells fuse with neighboring cells.[4] For instance, a 20-amino-acid peptide with the sequence ALDKLEESNSKLDKVNVKLT, corresponding to amino acids 478-497 of the NDV F protein, demonstrated significant inhibitory activity.[4] Structural analysis of this peptide revealed a helical conformation, with leucine residues aligned along one face, suggesting a specific mode of interaction with the F protein.[4]

Interestingly, studies on NDV have also highlighted the nuanced timing of peptide inhibition. Some peptide inhibitors were found to be most effective when added before the proteolytic cleavage of the F0 precursor, indicating an interaction with the uncleaved form of the protein.[4]

Part 5: Enhancing Potency and Broad-Spectrum Activity: The Next Generation of Peptide Inhibitors

While the initial HR-derived peptides showed promise, their in vivo efficacy was often limited by factors such as poor bioavailability and rapid clearance. This has driven the development of second-generation inhibitors with improved pharmacological properties.

A key strategy for enhancing potency has been the conjugation of a cholesterol moiety to the peptide. This modification helps to anchor the peptide to the cell membrane, increasing its local concentration at the site of viral fusion. This approach has been shown to significantly improve the inhibitory activity of peptides targeting various paramyxoviruses, including HPIVs and Nipah virus.[1]

Furthermore, researchers have explored the development of broad-spectrum inhibitors capable of targeting multiple paramyxoviruses. This has been achieved by designing peptides based on conserved regions of the F protein or by optimizing peptide sequences to interact with the F proteins of different viruses.[5]

Part 6: Experimental Protocols for Evaluating Peptide Inhibitors

The characterization of novel peptide inhibitors requires a suite of robust in vitro assays. The following are key experimental protocols used in the field:

Syncytia Formation Assay

Objective: To assess the ability of a peptide to inhibit virus-induced cell-cell fusion.

Methodology:

  • Seed susceptible cells (e.g., Vero cells) in a multi-well plate and allow them to form a confluent monolayer.

  • Infect the cells with the paramyxovirus of interest at a multiplicity of infection (MOI) sufficient to induce syncytia formation.

  • Simultaneously, treat the infected cells with varying concentrations of the test peptide.

  • Include appropriate controls: uninfected cells, infected cells without peptide (positive control for syncytia), and a known inhibitor if available.

  • Incubate the plates for 24-48 hours to allow for syncytia development.

  • Fix and stain the cells (e.g., with Giemsa or crystal violet).

  • Quantify the number and size of syncytia in each well using light microscopy. The 50% effective concentration (EC50) can be calculated by determining the peptide concentration that reduces syncytia formation by 50%.

Viral Entry Assay

Objective: To directly measure the inhibition of viral entry into host cells.

Methodology:

  • Prepare reporter viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful infection.

  • Pre-incubate the reporter virus with serial dilutions of the peptide inhibitor for a defined period (e.g., 1 hour at 37°C).

  • Add the virus-peptide mixture to a monolayer of susceptible cells.

  • After an incubation period to allow for viral entry (typically 1-2 hours), remove the inoculum and wash the cells to remove unbound virus and peptide.

  • Incubate the cells for a further 24-48 hours to allow for reporter gene expression.

  • Quantify the reporter gene expression (e.g., by measuring luminescence or fluorescence).

  • The 50% inhibitory concentration (IC50) is the peptide concentration that reduces reporter gene expression by 50% compared to the untreated control.

Cytotoxicity Assay

Objective: To determine the toxicity of the peptide inhibitor to the host cells.

Methodology:

  • Seed cells in a 96-well plate and expose them to a range of concentrations of the test peptide.

  • Incubate for a period equivalent to the duration of the antiviral assays.

  • Assess cell viability using a standard method, such as the MTT or MTS assay, which measures mitochondrial activity.

  • Calculate the 50% cytotoxic concentration (CC50), which is the peptide concentration that reduces cell viability by 50%.

  • The selectivity index (SI), calculated as CC50/IC50, is a measure of the therapeutic window of the compound. A higher SI value indicates a more promising therapeutic candidate.

Part 7: Quantitative Data Summary

Peptide TypeTarget VirusAssayEC50/IC50 (µM)Reference
HR-Derived PeptidesRSV, HPIV-3, Measles VirusSyncytia Formation0.015 - 0.250
HR2-Derived Peptide (NDV)Newcastle Disease VirusSyncytia FormationApprox. 2[4]

Conclusion and Future Directions

The journey from the initial discovery of small peptide inhibitors to the rational design of potent, broad-spectrum antiviral candidates has been a testament to the power of understanding fundamental virology. While "Peptide PPG" as a specific entity remains elusive in the broader scientific literature, the principles of targeting the paramyxovirus fusion machinery with peptide-based molecules are well-established and continue to be a vibrant area of research. Future efforts will likely focus on further optimizing peptide stability, bioavailability, and delivery to enhance their clinical potential. The development of novel delivery systems and the exploration of combination therapies with other antiviral agents will be critical in the ongoing battle against paramyxovirus-mediated diseases.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of N-Cbz-D-Phe-Phe-Gly

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Synthesis of a Protected Tripeptide The tripeptide N-Cbz-D-Phe-Phe-Gly is a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of a Protected Tripeptide

The tripeptide N-Cbz-D-Phe-Phe-Gly is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a non-natural D-phenylalanine at the N-terminus, two bulky hydrophobic residues, and a stable N-terminal benzyloxycarbonyl (Cbz) protecting group, makes it an interesting motif for incorporation into larger peptidomimetics and bioactive molecules. The D-amino acid confers resistance to enzymatic degradation, while the hydrophobic phenylalanine residues can mediate specific molecular interactions. The Cbz group, a classic and robust amine protection strategy, allows for selective deprotection in subsequent synthetic steps, often via catalytic hydrogenolysis, orthogonal to the acid-labile side-chain protecting groups used in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This guide provides a comprehensive, field-proven protocol for the synthesis of N-Cbz-D-Phe-Phe-Gly using a modern Fmoc/tBu SPPS strategy. The chosen methodology emphasizes efficiency, high purity, and a rational approach to overcoming the challenges associated with hydrophobic peptide sequences. We will detail an on-resin N-terminal Cbz protection strategy, which offers flexibility and avoids the need for custom-synthesized Cbz-D-phenylalanine.

Foundational Principles: The Fmoc/tBu SPPS Strategy

The synthesis will be conducted using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme, the most prevalent strategy in modern SPPS.[1] This approach relies on the base-lability of the temporary Nα-Fmoc group and the acid-lability of the permanent side-chain protecting groups (if any) and the resin linker.

  • Nα-Fmoc Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF). This allows for the sequential deprotection of the N-terminus for peptide chain elongation.[1]

  • Resin and Linker: A Wang resin is the solid support of choice for this synthesis.[2] The p-alkoxybenzyl alcohol linker of the Wang resin forms an ester bond with the C-terminal amino acid (Glycine). This linkage is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acid, such as trifluoroacetic acid (TFA), to yield the final peptide with a free C-terminal carboxylic acid.[2]

Experimental Design and Rationale

The synthesis of N-Cbz-D-Phe-Phe-Gly presents two primary challenges: the potential for incomplete coupling due to the steric hindrance of the two adjacent phenylalanine residues and the increased hydrophobicity of the growing peptide chain, which can lead to aggregation and reduced reaction efficiency. Our protocol is designed to mitigate these issues through the careful selection of reagents and reaction conditions.

Diagram of the Overall Synthetic Workflow:

SPPS_Workflow cluster_resin Solid Support cluster_cycle1 Cycle 1: Coupling Phe cluster_cycle2 Cycle 2: Coupling D-Phe cluster_modification N-Terminal Modification cluster_cleavage Final Steps Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Start Coupling1 Coupling (Fmoc-Phe-OH, HBTU/DIEA) Deprotection1->Coupling1 Free Amine Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Fmoc-Phe-Gly-Resin Coupling2 Coupling (Fmoc-D-Phe-OH, HBTU/DIEA) Deprotection2->Coupling2 Free Amine FinalDeprotection Final Fmoc Deprotection Coupling2->FinalDeprotection Fmoc-D-Phe-Phe-Gly-Resin CbzProtection Cbz Protection (Benzyl Chloroformate, DIEA) FinalDeprotection->CbzProtection Free Amine Cleavage Cleavage from Resin (TFA/TIS/H2O) CbzProtection->Cleavage Cbz-D-Phe-Phe-Gly-Resin Purification Purification (RP-HPLC) Cleavage->Purification Crude Peptide FinalProduct N-Cbz-D-Phe-Phe-Gly Purification->FinalProduct Pure Peptide

Caption: Overall workflow for the SPPS of N-Cbz-D-Phe-Phe-Gly.

Detailed Protocols

Materials and Reagents
ReagentGradeSupplier Recommendation
Fmoc-Gly-Wang Resin100-200 mesh, ~0.6 mmol/gStandard Supplier
Fmoc-Phe-OHPeptide Synthesis GradeStandard Supplier
Fmoc-D-Phe-OHPeptide Synthesis GradeStandard Supplier
HBTUPeptide Synthesis GradeStandard Supplier
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeStandard Supplier
PiperidinePeptide Synthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Benzyl Chloroformate (Cbz-Cl)Reagent GradeStandard Supplier
Trifluoroacetic Acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl EtherAnhydrousStandard Supplier
Acetonitrile (ACN)HPLC GradeStandard Supplier
WaterHPLC GradeStandard Supplier
Protocol 1: Solid-Phase Peptide Synthesis (0.1 mmol scale)
  • Resin Preparation:

    • Place Fmoc-Gly-Wang resin (167 mg, 0.1 mmol) in a fritted peptide synthesis vessel.

    • Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the DMF.

  • First Deprotection (Glycine):

    • Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes. Drain.

    • Repeat with fresh 20% piperidine in DMF (5 mL) for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), ensuring complete removal of piperidine.

  • First Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (116 mg, 0.3 mmol, 3 eq.), HBTU (114 mg, 0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIEA (105 µL, 0.6 mmol, 6 eq.) to the pre-activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Rationale: HBTU is a highly efficient aminium-based coupling reagent that rapidly forms the activated HOBt ester, minimizing side reactions.[3] Using a 3-fold excess of reagents helps drive the reaction to completion, which is crucial for the sterically hindered phenylalanine.

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Second Deprotection (Phenylalanine):

    • Repeat step 2 to remove the Fmoc group from the newly coupled phenylalanine.

  • Second Coupling (Fmoc-D-Phe-OH):

    • Repeat step 3 using Fmoc-D-Phe-OH (116 mg, 0.3 mmol, 3 eq.).

    • After successful coupling (confirmed by a negative Kaiser test), wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Final Fmoc Deprotection:

    • Repeat step 2 to expose the N-terminal amine of the D-phenylalanine residue.

Protocol 2: On-Resin N-terminal Cbz Protection
  • Resin Preparation:

    • After the final Fmoc deprotection and washing, swell the H₂N-D-Phe-Phe-Gly-resin in DCM (5 mL) for 15 minutes.

  • Cbz Capping Reaction:

    • In a separate vial, prepare a solution of benzyl chloroformate (Cbz-Cl) (71 µL, 0.5 mmol, 5 eq.) in DCM (2 mL). Caution: Benzyl chloroformate is a lachrymator and should be handled in a fume hood.[4][5]

    • To the resin vessel, add DIEA (87 µL, 0.5 mmol, 5 eq.), followed immediately by the Cbz-Cl solution.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Rationale: This reaction proceeds via a Schotten-Baumann-type mechanism, where the base neutralizes the HCl byproduct.[6] A 5-fold excess ensures the complete capping of all free N-terminal amines.

    • Monitor the reaction completion with a Kaiser test (beads should remain colorless).

    • Drain the reaction solution and wash the resin thoroughly with DCM (5 x 5 mL) and DMF (3 x 5 mL). Dry the resin under vacuum for at least 1 hour.

Protocol 3: Cleavage and Deprotection
  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For 0.1 mmol of resin, prepare 5 mL of the cocktail (4.75 mL TFA, 125 µL H₂O, 125 µL TIS).

    • Rationale: TFA is a strong acid that cleaves the peptide from the Wang resin.[2][7] TIS and water act as scavengers to quench reactive carbocations generated during cleavage, preventing side reactions with the peptide.[8]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin through a fritted funnel and collect the filtrate into a clean conical tube.

    • Wash the resin with a small amount of fresh cleavage cocktail (2 x 1 mL) and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • In a larger tube, add cold diethyl ether (~40 mL, approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., 3000 rpm, 5 minutes) to pellet the peptide.

    • Carefully decant the ether. Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Protocol 4: Purification by RP-HPLC

The crude N-Cbz-D-Phe-Phe-Gly is expected to be highly hydrophobic. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[9]

Instrumentation and Conditions:

ParameterCondition
Column Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 30-80% B over 40 minutes (This is a starting point and requires optimization)
Flow Rate ~15-20 mL/min (Adjust for column diameter)
Detection 220 nm and 254 nm (for the Cbz group and peptide backbone)

Procedure:

  • Method Development: First, optimize the separation on an analytical C18 column using a small amount of crude peptide. A good starting gradient is 20% to 90% ACN over 20 minutes.[9]

  • Preparative Run: Dissolve the crude peptide in a minimal amount of DMF or a high concentration of ACN/Water, then dilute with Mobile Phase A. Inject onto the preparative column.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (e.g., >98%) and lyophilize to obtain the final product as a white, fluffy powder.

Protocol 5: Characterization by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the identity of the final product.

  • Expected Mass:

    • Chemical Formula: C₂₈H₂₉N₃O₅

    • Monoisotopic Mass: 487.2107 g/mol

    • Expected [M+H]⁺: 488.2180

    • Expected [M+Na]⁺: 510.1999

  • Tandem MS (MS/MS) Fragmentation:

    • Fragmentation of the peptide backbone will primarily yield b- and y-type ions.[10][11] The presence of the Cbz group will result in a characteristic fragment from its cleavage. Key expected fragments would confirm the sequence D-Phe-Phe-Gly.

Diagram of Expected MS/MS Fragmentation:

MS_Fragmentation cluster_peptide cluster_dphe cluster_phe Cbz Cbz- NH1 NH CH1 CH CO1 CO- R1 CH₂-Ph NH2 NH CH2 CH CO2 CO- R2 CH₂-Ph NH3 NH CH3 CH₂ COOH COOH b1_label b₁ b1_label->CO1 b2_label b₂ b2_label->CO2 y2_label y₂ y2_label->NH2 y1_label y₁ y1_label->NH3

Caption: Key b- and y-ion fragments for MS/MS analysis.

Conclusion

This application note provides a robust and detailed protocol for the solid-phase synthesis of N-Cbz-D-Phe-Phe-Gly. By employing a standard Fmoc/tBu strategy on Wang resin, utilizing the efficient HBTU coupling reagent, and performing a straightforward on-resin N-terminal Cbz protection, researchers can reliably produce this valuable protected tripeptide. The outlined procedures for cleavage, purification, and characterization ensure the final product meets the high purity standards required for drug discovery and development. Careful attention to the described methodologies, particularly during the coupling of hydrophobic residues and the final purification, is key to a successful synthesis.

References

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Nishio, T., et al. (2014). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Chloroformate. Available at: [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science. Available at: [Link]

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. Available at: [Link]

  • Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters. Available at: [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]

  • AAPPTec. Peptide Purification. Available at: [Link]

  • AAPPTec. Cleavage from Wang Resin. Available at: [Link]

  • The Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Available at: [Link]

  • AAPPTec. Technical Support Information Bulletin 1073 - Wang Resin. Available at: [Link]

  • ResearchGate. How do i prepare hbtu in a coupling solution?. Available at: [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Organic Syntheses. Formic acid, chloro-, benzyl ester. Available at: [Link]

  • AIST. Fragmentation Studies for Peptides Using Mass Spectrometry: Experiment and Simulation. Available at: [Link]

  • Lawrence, M. J., et al. (2010). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Molecules. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]

  • Cydzik, I. A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. How can I get a proper HPLC for hydrophobic peptide?. Available at: [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods. Available at: [Link]

  • Matrix Science. Mascot help: Peptide fragmentation. Available at: [Link]

Sources

Application

Liquid phase peptide synthesis of Z-D-Phe-L-Phe-Gly

Application Note & Protocol Topic: High-Fidelity Synthesis of Z-D-Phe-L-Phe-Gly via Liquid-Phase Peptide Synthesis (LPPS) Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of Z-D-Phe-L-Phe-Gly via Liquid-Phase Peptide Synthesis (LPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Liquid-Phase Synthesis for Custom Tripeptides

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. While solid-phase peptide synthesis (SPPS) is renowned for its automation and speed, liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, remains the method of choice for specific applications, particularly in the large-scale production of short peptides where purity is paramount.[1][2] LPPS offers distinct advantages, including the ability to purify and characterize intermediates at each step, ensuring high fidelity of the final sequence and minimizing the accumulation of difficult-to-remove impurities.[3][4] This stepwise control is crucial for producing high-purity active pharmaceutical ingredients (APIs) under GMP conditions.[3]

This guide provides a detailed protocol for the synthesis of the tripeptide Z-D-Phe-L-Phe-Gly, a sequence incorporating both D- and L-amino acids and protected by a benzyloxycarbonyl (Z or Cbz) group. The Z group is a classic amine protecting group, foundational to the development of controlled peptide synthesis, and is valued for its stability and specific removal conditions.[5][6] This protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to empower researchers to adapt and troubleshoot the synthesis effectively.

The Synthetic Blueprint: A Stepwise C-to-N Terminal Strategy

The synthesis of Z-D-Phe-L-Phe-Gly will proceed in a stepwise manner from the C-terminus (Glycine) to the N-terminus (Z-D-Phenylalanine). This classic approach ensures controlled, sequential addition of amino acids.

Our strategy involves three main stages:

  • Dipeptide Formation: Coupling of N-terminally protected Z-L-Phenylalanine with C-terminally protected Glycine methyl ester.

  • N-Terminal Deprotection: Selective removal of the Z-group from the dipeptide to expose the free amine for the next coupling step.

  • Tripeptide Formation: Coupling of Z-D-Phenylalanine to the deprotected dipeptide, followed by saponification of the C-terminal methyl ester to yield the final product.

This workflow is visualized in the diagram below.

G cluster_0 A Z-L-Phe-OH + H-Gly-OMe B Coupling 1 (DCC/HOBt) A->B C Z-L-Phe-Gly-OMe B->C D N-Terminal Deprotection (H₂/Pd-C) C->D E H-L-Phe-Gly-OMe D->E G Coupling 2 (DCC/HOBt) E->G F Z-D-Phe-OH + H-L-Phe-Gly-OMe F->G H Z-D-Phe-L-Phe-Gly-OMe G->H I Saponification (LiOH) H->I J Z-D-Phe-L-Phe-Gly-OH (Final Product) I->J

Caption: Overall workflow for the synthesis of Z-D-Phe-L-Phe-Gly.

Reagents and Materials

Proper preparation and handling of reagents are critical for a successful synthesis. All quantitative data is summarized for a representative laboratory scale.

Reagent NameFormulaMW ( g/mol )Role
Z-L-Phenylalanine (Z-L-Phe-OH)C₁₇H₁₇NO₄299.32N-Protected Amino Acid
Z-D-Phenylalanine (Z-D-Phe-OH)C₁₇H₁₇NO₄299.32N-Protected Amino Acid
Glycine methyl ester HClC₃H₈ClNO₂125.55C-Protected Amino Acid
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling Reagent
Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization Suppressant
N-Methylmorpholine (NMM)C₅H₁₁NO101.15Organic Base
Palladium on Carbon (10% Pd/C)Pd/C-Hydrogenolysis Catalyst
Lithium Hydroxide (LiOH)LiOH23.95Saponification Base
Dichloromethane (DCM)CH₂Cl₂84.93Organic Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Organic Solvent
Methanol (MeOH)CH₃OH32.04Organic Solvent

Detailed Experimental Protocols

Protocol 1: Synthesis of Dipeptide Z-L-Phe-Gly-OMe

This step involves the formation of the first peptide bond. The choice of Dicyclohexylcarbodiimide (DCC) as a coupling reagent is based on its high efficiency in forming amides from carboxylic acids and amines.[7][8] The addition of Hydroxybenzotriazole (HOBt) is crucial; it acts as an additive to form a highly reactive HOBt-ester intermediate, which significantly minimizes the risk of racemization at the chiral center of the activated amino acid.[7][9]

Mechanism of DCC/HOBt Coupling

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: HOBt Ester Formation cluster_2 Step 3: Nucleophilic Attack A Z-Phe-COOH + DCC -> B Z-Phe-O-C(=NHCy)-NHCy (O-acylisourea intermediate) A->B C Intermediate + HOBt -> D Z-Phe-OBt (Active Ester) + DCU (precipitate) C->D E Active Ester + H-Gly-OMe -> F Z-L-Phe-Gly-OMe (Peptide Bond Formed) E->F

Caption: Mechanism of peptide bond formation using DCC/HOBt.

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Add N-Methylmorpholine (NMM) (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • In a separate flask, dissolve Z-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0 °C in an ice bath.

  • Activation: Add DCC (1.1 eq), dissolved in a minimal amount of DCM, to the Z-L-Phe-OH/HOBt solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

  • Coupling: Add the activated Z-L-Phe-OH solution to the free-based Glycine methyl ester solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl solution (to remove unreacted amine and NMM), 5% NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from ethyl acetate/hexane to yield pure Z-L-Phe-Gly-OMe.

Protocol 2: N-Terminal Deprotection of the Dipeptide

The benzyloxycarbonyl (Z) group is strategically removed via catalytic hydrogenolysis. This method is exceptionally clean as the byproducts are toluene and carbon dioxide, which are easily removed.[5][10] The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the benzylic C-O bond under a hydrogen atmosphere.[6]

Procedure:

  • Reaction Setup: Dissolve the purified Z-L-Phe-Gly-OMe (1.0 eq) in methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the peptide). Caution: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere or as a wet paste.[6]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a dedicated hydrogenation apparatus. Vigorously stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield H-L-Phe-Gly-OMe as an oil or solid, which is used directly in the next step.

Protocol 3: Synthesis of Tripeptide Z-D-Phe-L-Phe-Gly-OH

Part A: Coupling This step mirrors the first coupling reaction, now joining Z-D-Phe-OH with the deprotected dipeptide.

Procedure:

  • Reactant Preparation: Dissolve the dipeptide H-L-Phe-Gly-OMe (1.0 eq) from the previous step in DCM.

  • In a separate flask, dissolve Z-D-Phe-OH (1.0 eq) and HOBt (1.1 eq) in DCM and cool to 0 °C.

  • Activation & Coupling: Add DCC (1.1 eq) to the Z-D-Phe-OH solution and stir for 30 minutes. Transfer this activated mixture to the dipeptide solution. Allow the reaction to proceed overnight at room temperature.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1 to isolate the protected tripeptide, Z-D-Phe-L-Phe-Gly-OMe.

Part B: Saponification (Final Deprotection) The final step is the hydrolysis of the C-terminal methyl ester to yield the free carboxylic acid. This is achieved via saponification using a base like Lithium Hydroxide (LiOH).

Procedure:

  • Reaction Setup: Dissolve the purified Z-D-Phe-L-Phe-Gly-OMe (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C and add an aqueous solution of LiOH (1.5 eq) dropwise.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic organic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate of the final product should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, Z-D-Phe-L-Phe-Gly-OH.

Product Characterization and Purity Assessment

The identity and purity of the final product, as well as intermediates, should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the final peptide.[11][12] A gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) is commonly used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the peptide.

Conclusion

This application note provides a robust and detailed protocol for the liquid-phase synthesis of the tripeptide Z-D-Phe-L-Phe-Gly. By leveraging the strengths of LPPS—namely the purification of intermediates and the use of well-established coupling and deprotection chemistries—researchers can achieve high yields and exceptional purity. The principles and techniques outlined herein are foundational and can be adapted for the synthesis of other custom short peptides, making LPPS a vital tool in both academic research and industrial drug development.

References

  • Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]

  • Rieck, F. Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. [Link]

  • Lozano-Ramos, T., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. [Link]

  • Gao, H., et al. (2014). Purification of Synthetic Peptides Using a Catching Full-Length Sequence by Polymerization Approach. Organic Letters. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • CD Formulation. Liquid-Phase Peptide Synthesis (LPPS) Technology. [Link]

  • ResolveMass Laboratories Inc. Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. [Link]

  • Gilson. Synthetic Peptide Purification Using Preparative LC-MS. [Link]

  • Protheragen. Liquid Phase Peptides Synthesis. [Link]

  • Curia. T3P® – A Green Solution for Peptide Coupling and Water Removal Reactions. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Bartoli, M., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). International Journal of Molecular Sciences. [Link]

  • Hunt, I. Ch27 : Peptide synthesis. University of Calgary. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Hornback, J. M. 26.7 LABORATORY SYNTHESIS OF PEPTIDES. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of Z-D-Phe-L-Phe-Gly

Welcome to the technical support guide for the hydrophobic tripeptide, Z-D-Phe-L-Phe-Gly. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the hydrophobic tripeptide, Z-D-Phe-L-Phe-Gly. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this valuable compound. This guide provides a series of troubleshooting steps and in-depth explanations to ensure you can effectively prepare your peptide for experimental use.

Understanding the Challenge: The Inherent Hydrophobicity of Z-D-Phe-L-Phe-Gly

The tripeptide Z-D-Phe-L-Phe-Gly presents significant solubility challenges primarily due to its molecular structure. Let's break down the contributing factors:

  • Two Phenylalanine Residues: The presence of two phenylalanine residues, with their bulky, nonpolar benzyl side chains, makes the peptide highly hydrophobic. These residues favor aggregation through π-π stacking and hydrophobic interactions to minimize contact with aqueous environments.[1][2]

  • N-terminal Benzyloxycarbonyl (Z) Group: The benzyloxycarbonyl (Z) protecting group on the N-terminus adds another aromatic ring, further increasing the molecule's hydrophobicity.[3][4] While essential for its biological activity as a virus replication inhibitor, this group contributes significantly to its poor aqueous solubility.[5][6]

  • Lack of Ionizable Side Chains: The amino acid sequence lacks any acidic or basic side chains (like Lys, Arg, His, Asp, or Glu).[7] This means the peptide has a net neutral charge at physiological pH, making it difficult to manipulate solubility through pH adjustments alone.[8][9][10]

  • D-Amino Acid Configuration: The inclusion of a D-phenylalanine residue can influence the peptide's secondary structure and potentially disrupt the formation of highly ordered aggregates that might otherwise be more soluble.[11][12][13] However, it doesn't fundamentally alter the peptide's hydrophobic nature.

These combined factors often lead to the peptide precipitating out of aqueous solutions, making it difficult to achieve the desired concentrations for biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Z-D-Phe-L-Phe-Gly won't dissolve in water or buffer. What should I do first?

It is expected that this peptide will have very poor solubility in purely aqueous solutions.[14][15] The recommended starting point is to use a small amount of an organic co-solvent to first dissolve the peptide before diluting it into your aqueous buffer.

Initial Recommended Protocol: The Co-Solvent Approach

This is the most common and effective method for solubilizing highly hydrophobic peptides.[8][11][14][16]

Step-by-Step Methodology:

  • Aliquot the Peptide: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation and moisture absorption.[17] Weigh a small, test amount of the lyophilized peptide.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) to the peptide.[14][18] Vortex or sonicate briefly (5-10 minutes in a bath sonicator) to ensure complete dissolution.[16][19] The solution should be completely clear.

  • Stepwise Dilution: Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the DMSO-peptide solution dropwise while vortexing.[11][18] This gradual addition is crucial to prevent the peptide from crashing out of the solution.

  • Observe for Precipitation: If the solution becomes cloudy or you observe precipitate, you have likely exceeded the peptide's solubility limit at that final co-solvent concentration.

Causality: DMSO is a powerful organic solvent that can disrupt the hydrophobic interactions between the peptide molecules, allowing them to be solvated individually.[16] By first dissolving the peptide in a solvent it is highly soluble in, you create a concentrated stock that can then be diluted into an aqueous environment.

Visualizing the Co-Solvent Workflow

G cluster_0 Initial Dissolution cluster_1 Aqueous Dilution Lyophilized Peptide Lyophilized Peptide Vortex/Sonicate Vortex/Sonicate Lyophilized Peptide->Vortex/Sonicate Add Minimal DMSO Minimal DMSO Minimal DMSO->Vortex/Sonicate Clear Peptide Stock in DMSO Clear Peptide Stock in DMSO Vortex/Sonicate->Clear Peptide Stock in DMSO Result Slow, Dropwise Addition Slow, Dropwise Addition Clear Peptide Stock in DMSO->Slow, Dropwise Addition Dilute Aqueous Buffer Aqueous Buffer Aqueous Buffer->Slow, Dropwise Addition Final Working Solution Final Working Solution Slow, Dropwise Addition->Final Working Solution Result Precipitation Check Precipitation Check Final Working Solution->Precipitation Check Observe Ready for Experiment Ready for Experiment Precipitation Check->Ready for Experiment Clear Solution Troubleshoot Further Troubleshoot Further Precipitation Check->Troubleshoot Further Precipitate Forms

Caption: A step-by-step workflow for the co-solvent solubilization method.

Q2: I'm concerned about the effects of DMSO on my cell-based assay. Are there alternatives?

Yes, while DMSO is a common choice, other organic solvents can be used. The compatibility of the solvent with your specific experimental system is a critical consideration.[11][14]

Co-Solvent Pros Cons Recommended Use Cases
DMSO Highly effective for hydrophobic peptides. Low toxicity at low concentrations.[14]Can be toxic to some cell lines at concentrations >1%. May oxidize peptides with Met or Cys residues (not applicable to Z-D-Phe-L-Phe-Gly).[11]General cell culture experiments, biochemical assays.
DMF Good alternative to DMSO.Higher toxicity than DMSO.When DMSO is incompatible with the assay or peptide.
Acetonitrile (ACN) Volatile, so can be removed by lyophilization if needed.Can be more denaturing to proteins in the assay.HPLC sample preparation, assays where volatility is an advantage.
Ethanol/Isopropanol Generally well-tolerated by cells.Less effective at dissolving highly hydrophobic peptides compared to DMSO.Assays where DMSO/DMF are strictly prohibited.

Experimental Protocol: Testing Alternative Co-Solvents

  • Prepare small, identical aliquots of your lyophilized peptide.

  • Follow the "Co-Solvent Approach" protocol outlined in Q1, but substitute DMSO with DMF, ACN, or ethanol.

  • Observe the solubility at each step and in the final working concentration.

  • If solubility is achieved, perform a vehicle control experiment by treating your cells or assay system with the same final concentration of the co-solvent alone to assess its background effects.

Q3: I've tried the co-solvent method, but the peptide still precipitates upon dilution. What are my next options?

If simple co-solvents are insufficient, more advanced techniques may be necessary. These should be approached with caution as they can be more likely to interfere with your experiment.

Option 1: pH Adjustment (Limited Applicability)

While Z-D-Phe-L-Phe-Gly has no ionizable side chains, the terminal carboxyl group can be deprotonated at high pH. This may slightly increase solubility.

  • Protocol: Dissolve the peptide in a minimal amount of DMSO. Dilute into a buffer with a slightly basic pH (e.g., pH 8.0-9.0). Use a weak base like ammonium bicarbonate.[9][20]

  • Causality: Introducing a negative charge on the C-terminus can improve interactions with the polar water molecules.

  • Caveat: The effect is likely to be minimal for this peptide due to its overwhelming hydrophobicity.

Option 2: Use of Mild Detergents

Detergents are amphipathic molecules that can form micelles around hydrophobic compounds, effectively solubilizing them in an aqueous environment.[21][22][23][24] Non-ionic or zwitterionic detergents are preferred as they are less likely to denature proteins in your assay.[22][23]

Detergent Type Examples Considerations
Non-ionic Triton™ X-100, Tween® 20Can interfere with UV absorbance readings at 280 nm.[24] Generally considered mild and non-denaturing.
Zwitterionic CHAPSEffective at solubilizing proteins while maintaining their native structure.[22]
  • Protocol:

    • Prepare a stock solution of the detergent (e.g., 10% CHAPS) in your aqueous buffer.

    • First, dissolve the peptide in a minimal volume of an organic solvent like DMSO.

    • Slowly dilute the peptide-DMSO stock into the detergent-containing buffer.

  • Causality: The hydrophobic tails of the detergent molecules associate with the hydrophobic peptide, while the hydrophilic heads interact with the aqueous solvent, forming a micelle that keeps the peptide in solution.

  • Critical Caveat: Detergents can interfere with many biological assays, particularly those involving membrane proteins or mass spectrometry.[21][25] Always run appropriate vehicle controls.

Option 3: Chaotropic Agents (Last Resort)

Agents like guanidine hydrochloride or urea disrupt the structure of water, which can help to solubilize nonpolar compounds by weakening hydrophobic interactions.[9]

  • Protocol: Prepare a stock solution of the peptide in a high concentration of guanidine HCl (e.g., 6 M) or urea (e.g., 8 M). This stock would then need to be significantly diluted for any biological application.

  • Causality: These agents break down the hydrogen-bonding network of water, making it a more favorable solvent for hydrophobic molecules.

  • Warning: Chaotropic agents are strong denaturants and are generally incompatible with biological assays that require native protein structures.[19] This should only be considered for non-biological, analytical applications.

Decision-Making Flowchart for Advanced Solubilization

G Start Start Co-Solvent Method Fails Co-Solvent Method Fails Start->Co-Solvent Method Fails pH Adjustment Try pH Adjustment (e.g., pH 8-9) Co-Solvent Method Fails->pH Adjustment Is slight pH change acceptable? Mild Detergent Try Mild Detergent (e.g., CHAPS) Co-Solvent Method Fails->Mild Detergent Is detergent compatible with assay? Chaotropic Agent Use Chaotropic Agent (Last Resort) Co-Solvent Method Fails->Chaotropic Agent Is assay non-biological? pH Adjustment->Mild Detergent Insoluble Success Success pH Adjustment->Success Soluble Mild Detergent->Chaotropic Agent Insoluble Mild Detergent->Success Soluble Chaotropic Agent->Success Soluble Failure Failure Chaotropic Agent->Failure Insoluble

Caption: A decision-making guide for advanced solubilization techniques.

Q4: How should I handle and store my Z-D-Phe-L-Phe-Gly to ensure its stability?

Proper handling and storage are crucial to maintain the integrity and activity of your peptide.[17]

  • Lyophilized Peptides:

    • Long-term storage: Store lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant.[26]

    • Handling: Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption. Weigh out the required amount quickly and reseal the vial promptly.

  • Peptide Solutions:

    • Storage: It is highly recommended to prepare fresh solutions for each experiment. If you must store a stock solution, it should be in a tightly sealed container at -80°C.[5]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.[17][27] Prepare single-use aliquots of your stock solution.

    • Filtration: To remove potential microbial contamination and any small aggregates, you can filter the final peptide solution through a 0.2 µm filter.[17]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Synbio Technologies. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]

  • Advanced Peptides. (n.d.). Solubility Guidance. Retrieved from [Link]

  • Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Uniprot. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved from [Link]

  • Papo, N., & Shai, Y. (2005). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Retrieved from [Link]

  • Koutsopoulos, S., & Zhang, S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. Retrieved from [Link]

  • Chatterjee, S., et al. (2009). The use of D-amino acids in peptide design. ResearchGate. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]

  • Zhang, H., & Li, L. (2010). Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis. PubMed Central. Retrieved from [Link]

  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]

  • Koutsopoulos, S., & Zhang, S. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. Retrieved from [Link]

  • Polypeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Hong, J., et al. (2011). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central. Retrieved from [Link]

  • Mortenson, D. E., & Kreitler, D. F. (2018). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • Seelig, J., & Macdonald, P. M. (1995). Thermodynamics of interaction of the fusion-inhibiting peptide Z-D-Phe-L-Phe-Gly with dioleoylphosphatidylcholine vesicles: direct calorimetric determination. PubMed. Retrieved from [Link]

  • Mollica, A., et al. (2013). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. National Institutes of Health. Retrieved from [Link]

  • Cui, J. D., et al. (2000). Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. PubMed. Retrieved from [Link]

  • Kumar, S., et al. (2021). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. ResearchGate. Retrieved from [Link]

  • Dey, S., et al. (1997). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. PubMed. Retrieved from [Link]

  • Pallarès, I., & Ventura, S. (2021). Novel Descriptors Derived from the Aggregation Propensity of Di- And Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. ResearchGate. Retrieved from [Link]

  • De Luca, S., et al. (2020). Amyloid-Like Aggregation in Diseases and Biomaterials: Osmosis of Structural Information. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Kumar, S., et al. (2022). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. PubMed Central. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Aggregation in Phe-Phe-Gly Coupling

Topic: Preventing beta-sheet formation during Phe-Phe-Gly (FFG) peptide coupling. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing beta-sheet formation during Phe-Phe-Gly (FFG) peptide coupling. Audience: Researchers, scientists, and drug development professionals. Format: Interactive Technical Guide & Troubleshooting FAQ.

Introduction: The Phe-Phe-Gly Aggregation Challenge

The Phe-Phe (FF) motif is a notorious driver of self-assembly in peptide chemistry. It is the core structural element of Alzheimer’s


-amyloid fibrils and is widely used in nanotechnology to engineer self-assembling hydrogels.

In Solid Phase Peptide Synthesis (SPPS), however, this self-assembly is a liability. The aromatic rings of Phenylalanine undergo


-

stacking, while the amide backbone forms intermolecular hydrogen bonds. The addition of Glycine (Gly) acts as a flexible hinge, allowing the growing chains to align perfectly into antiparallel

-sheets.

The Result: The peptide-resin complex physically gels. Solvents cannot penetrate the matrix, reagents fail to reach the N-terminus, and the synthesis fails, typically resulting in deletion sequences (des-Phe) or truncated products.

Module 1: Solvent & Additive Engineering

Use this module as your first line of defense. These modifications are inexpensive and require no changes to the peptide sequence.

Mechanism of Action

Standard solvents like DMF solvate the resin but often fail to solvate the peptide aggregates. We must introduce "chaotropic" agents that disrupt the hydrogen bonding network holding the


-sheets together.
Protocol A: Chaotropic Salt Wash (LiCl or KSCN)

Lithium salts coordinate with the peptide backbone amides, disrupting intermolecular H-bonds.

  • Preparation: Dissolve dry LiCl to a concentration of 0.8 M in NMP (N-methylpyrrolidone). Note: LiCl is hygroscopic; dry it in an oven if necessary.

  • Pre-Wash: Before the critical Phe couplings, wash the resin 3x with the 0.8 M LiCl/NMP solution.

  • Coupling: Perform the coupling reaction in the 0.8 M LiCl/NMP solution.

  • Alternative: If LiCl is unavailable, use 4 M KSCN in DMF .

Protocol B: The "Magic Mixture"

Developed by the Kent lab, this mixture is aggressive against strong aggregates.

ComponentRatio/Conc.Function
DCM 1 PartSwells Polystyrene resins
DMF 1 PartSolvates reagents
NMP 1 PartHigh polarity, disrupts aggregation
Ethylene Carbonate 2 MStrong H-bond donor
Triton X-100 1%Surfactant/Detergent

Usage: Use this mixture as the primary solvent for both the coupling reaction and the Fmoc-deprotection steps during the difficult FFG region.

Module 2: Backbone Protection (The "Nuclear Option")

Use this module if solvent engineering fails. This involves chemical modification of the peptide backbone to physically block aggregation.

The Solution: Dmb or Hmb Protection

Since Phe-Phe lacks Ser/Thr/Cys, you cannot use standard pseudoprolines. Instead, you must use Backbone Protection .

  • Hmb: 2-hydroxy-4-methoxybenzyl[1]

  • Dmb: 2,4-dimethoxybenzyl[2]

These groups are attached to the amide nitrogen. They place a bulky group on the backbone, making


-sheet stacking sterically impossible.
Recommended Reagent: Fmoc-(Dmb)Gly-OH

The most effective strategy for FFG sequences is to introduce the protection on the Glycine residue.

Step-by-Step Workflow:

  • Purchase: Buy Fmoc-(Dmb)Gly-OH or the dipeptide Fmoc-Phe-(Dmb)Gly-OH.

  • Coupling: Couple this unit using standard HATU/DIPEA conditions.

    • Note: Coupling to a secondary amine (the Dmb-Gly N-terminus) is slow.[1]

  • Next Residue: When coupling the next Phenylalanine onto the (Dmb)Gly, use a highly reactive system like HATU/HOAt or PyBroP and double couple for extended time (2 hours).

  • Cleavage: The Dmb group is acid-labile. It will fall off automatically during the final TFA cleavage (95% TFA), yielding the native peptide.

BackboneProtection cluster_0 Standard Aggregation cluster_1 Dmb Protection Strategy A1 Phe-Phe-Gly Chain A A2 Phe-Phe-Gly Chain B A1->A2 H-Bonds & Pi-Stacking B1 Phe-Phe-(Dmb)Gly Chain A Block Dmb Group (Steric Barrier) B1->Block B2 Phe-Phe-(Dmb)Gly Chain B Block->B2 Aggregation Blocked

Figure 1: Mechanism of Dmb-protection preventing inter-chain aggregation.

Module 3: Synthetic Methodology & Hardware

Resin Selection

Polystyrene (PS) resins shrink significantly when the peptide aggregates.

  • Switch to: ChemMatrix (100% PEG) or TentaGel (PEG-PS).

  • Why: PEG has higher swelling properties and better solvation in difficult sequences, physically spacing the chains further apart.

  • Loading: Use low loading resin (< 0.2 mmol/g) to reduce the local concentration of peptide chains.

Microwave Synthesis
  • Temperature: 75°C.

  • Mechanism: Thermal energy provides the kinetic "kick" to disrupt thermodynamic aggregates.

  • Caution: Phenylalanine is prone to racemization at high temperatures if activation is too basic. Use DIC/Oxyma instead of basic reagents (HATU/DIPEA) if heating > 50°C for long periods.

Troubleshooting & FAQ

Q1: The reaction mixture turned into a gel/jelly. Can I save it?

A: Maybe. The gel indicates massive


-sheet formation.
  • Drain the solvent (apply vacuum/N2 pressure).

  • Wash with hot DMF (60°C).

  • Wash with 0.8 M LiCl in NMP (see Module 1).

  • Attempt the next coupling using the "Magic Mixture" at elevated temperature. If this fails, you must restart using a lower loading resin or Dmb-protection.

Q2: I see a "des-Phe" (deletion of one Phenylalanine) peak in Mass Spec.

A: This is the classic signature of FFG aggregation. The second Phe failed to couple because the N-terminus of the first Phe was buried in an aggregate.

  • Fix: Implement Double Coupling for the Phe residues.

    • Coupling 1: HATU/DIPEA in NMP (45 min).

    • Coupling 2: PyBroP/DIPEA in NMP (45 min).

Q3: Can I use Pseudoprolines (Fmoc-Phe-Thr(PsiMe,Mepro)-OH)?

A: Only if your sequence contains a Serine, Threonine, or Cysteine. Standard pseudoprolines (oxazolidines) require these residues to form the ring structure. If your sequence is purely hydrophobic (e.g., Ala-Phe-Phe-Gly), pseudoprolines are not an option. You must use Hmb/Dmb protection (Module 2).

Q4: Why not just use DMSO?

A: DMSO is excellent for dissolving aggregates but poor for reaction kinetics. It is viscous and can oxidize Methionine or Cysteine if present. Use DMSO as a cosolvent (max 20-30% in NMP), not as the neat solvent.

Decision Tree: Choosing Your Strategy

Troubleshooting Start Start FFG Synthesis CheckResin Is Resin Loading > 0.4 mmol/g? Start->CheckResin LowLoad Switch to Low Loading (< 0.2 mmol/g) ChemMatrix CheckResin->LowLoad Yes PrevFail Has this synthesis failed before? CheckResin->PrevFail No LowLoad->PrevFail Hard Use Fmoc-(Dmb)Gly-OH (Module 2) PrevFail->Hard Yes (Repeated Failure) Microwave Is Microwave Available? PrevFail->Microwave No (First Try) Simple Use NMP + 0.8M LiCl (Module 1) Microwave->Simple No Heat Couple at 75°C (DIC/Oxyma) Microwave->Heat Yes

Figure 2: Strategic decision tree for selecting the appropriate anti-aggregation method.

References

  • Paradisi, F., et al. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Link

  • Mutter, M., et al. (2004). Switch Peptides: Solubilizing the insoluble. Journal of Peptide Science. Link

  • Hyde, C., et al. (1994). Some "difficult sequences" made easy: A study of the synthesis of peptide aggregates. International Journal of Peptide and Protein Research. Link

  • Sigma-Aldrich Technical Guides. Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

  • PepMic Technical Support. Handling Difficult Sequences: Hmb and Dmb Protection. Link

Sources

Troubleshooting

Resolving steric hindrance in D-Phe to L-Phe peptide coupling

Resolving Steric Hindrance in D-Phe to L-Phe Peptide Coupling Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with t...

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Steric Hindrance in D-Phe to L-Phe Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically demanding coupling of D-phenylalanine (D-Phe) to L-phenylalanine (L-Phe). As a Senior Application Scientist, I will provide in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind these recommendations to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is the D-Phe to L-Phe coupling particularly challenging?

The primary challenge lies in steric hindrance. The bulky phenyl side chains of both the incoming D-phenylalanine and the N-terminal L-phenylalanine on the growing peptide chain create a crowded environment around the reaction center. This spatial obstruction can significantly slow down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.

Q2: My standard DCC/DIC coupling protocol is failing for this step. What is the first thing I should change?

Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][2] It is highly recommended to switch to a more powerful class of in situ activating reagents. Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP, are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[1][2][3]

Q3: I'm observing a significant amount of epimerization/racemization in my product. What causes this and how can I minimize it?

Racemization is a critical side reaction where the stereochemical integrity of the amino acid is lost.[4][5] During the activation of the D-phenylalanine's carboxylic acid, the alpha-proton can become acidic and be abstracted by a base.[4][6] This leads to the formation of the undesired L-phenylalanine diastereomer. To minimize this:

  • Avoid overly strong bases: Use a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA, especially if racemization is a known issue.[5]

  • Control the temperature: Elevated temperatures can increase the rate of racemization.[4] If heating is necessary to drive the coupling, it should be done with caution.

  • Limit activation time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin.

Q4: Can the choice of solvent impact the coupling efficiency?

Absolutely. The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[1] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[1] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[1][7] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1][8]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Presence of Deletion Sequences

This is the most common issue when dealing with sterically hindered couplings. The primary goal is to increase the reactivity of the activated D-Phe to overcome the spatial hindrance.

G cluster_0 Initial Assessment cluster_1 Strategy 1: Enhance Reagent Potency cluster_2 Strategy 2: Optimize Reaction Conditions cluster_3 Advanced Strategy cluster_4 Resolution Start Low Coupling Efficiency Detected (e.g., via Ninhydrin Test or MS) CheckReagent Using Standard Carbodiimide (DCC, DIC)? Start->CheckReagent SwitchReagent Switch to High-Potency Reagent (HATU, HCTU, PyBOP, COMU) CheckReagent->SwitchReagent Yes OptimizeSolvent Optimize Solvent System (NMP or DCM/DMF/NMP) CheckReagent->OptimizeSolvent No DoubleCouple Perform Double Coupling SwitchReagent->DoubleCouple DoubleCouple->OptimizeSolvent Still Incomplete IncreaseTime Increase Reaction Time (e.g., to 4h or overnight) OptimizeSolvent->IncreaseTime IncreaseTemp Increase Temperature with Caution (e.g., 40-60°C or Microwave) IncreaseTime->IncreaseTemp AcylFluoride Consider Acyl Fluoride Formation (for extremely hindered cases) IncreaseTemp->AcylFluoride Still Incomplete Success Coupling Complete AcylFluoride->Success

Caption: Troubleshooting workflow for D-Phe to L-Phe coupling.

ReagentClassKey AdvantagesPotential Considerations
HATU Aminium/UroniumConsidered one of the most efficient reagents for hindered couplings due to the formation of highly reactive OAt esters.[2][3][9]Can lead to guanidinylation of the N-terminus if used in excess.[9]
HCTU Aminium/UroniumHighly effective, with reactivity comparable to HATU.[9]Based on potentially explosive HOBt/HOAt derivatives.[9]
PyBOP PhosphoniumExcellent for hindered couplings, with a good solubility profile.[3][10]The by-product HMPA is carcinogenic, though modern derivatives have mitigated this.[5]
COMU Aminium/UroniumOffers coupling efficiency comparable to HATU but with a better safety profile as it is not based on explosive derivatives.[5][9]

Protocol 1: High-Efficiency Coupling using HATU

This protocol outlines a standard procedure for coupling a sterically hindered amino acid on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide on a 0.1 mmol scale) in DMF for at least 30 minutes.[9] Perform the standard deprotection of the N-terminal Fmoc group on the resin-bound L-Phe.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) or NMM in DMF.[1]

  • Pre-activation: Allow the solution to pre-activate for 1-5 minutes.[1]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[9] Allow the reaction to proceed for 45-60 minutes.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[9]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion.

  • Double Coupling (if necessary): If the monitoring test is positive, repeat steps 2-6 with a fresh solution of activated amino acid.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1][11]

  • Acyl Fluoride Formation: Dissolve the protected Fmoc-D-Phe-OH (1 equivalent) in an anhydrous solvent like DCM.[1] Add a fluorinating agent (e.g., TFFH) and a suitable base.[1][11]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound L-Phe. Allow the reaction to proceed.[1] Microwave heating can be beneficial here to drive the reaction.[11]

Issue 2: Significant Racemization Detected in the Final Product

The presence of the D-Phe-D-Phe or L-Phe-L-Phe diastereomers indicates a loss of stereochemical integrity during coupling.

G cluster_0 Activation & Racemization Pathways ActivatedAA Activated D-Phe (e.g., OAt-ester) AlphaProton α-Proton Abstraction ActivatedAA->AlphaProton NucleophilicAttack Nucleophilic Attack by L-Phe-Resin ActivatedAA->NucleophilicAttack Base Base (e.g., DIPEA) Base->AlphaProton Enolate Planar Enolate Intermediate AlphaProton->Enolate Reprotonation Re-protonation Enolate->Reprotonation LPhe L-Phe Formation (Racemization) Reprotonation->LPhe DPhe D-Phe Peptide Bond (Desired Product) NucleophilicAttack->DPhe

Caption: Mechanism of base-catalyzed racemization.

  • Choice of Base: The strength and steric bulk of the base are critical.

    • High Risk: Triethylamine (TEA) - small and strongly basic.

    • Moderate Risk: Diisopropylethylamine (DIPEA) - bulky but still a strong base.

    • Lower Risk: N-Methylmorpholine (NMM) or 2,4,6-collidine - weaker bases that are less likely to abstract the alpha-proton.[5][12]

  • Additive Selection: The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can suppress racemization, especially when using carbodiimides.[5][12] Modern coupling reagents like HATU and HCTU already incorporate an HOAt or HOBt moiety.[3][13]

  • Temperature Control: Perform couplings at room temperature or below if possible. If heating is required to improve coupling efficiency, monitor for racemization and find the optimal balance.

  • Pre-activation Time: Minimize the time the carboxylic acid is in its highly activated state before the coupling reaction begins.

References

  • BenchChem. (2025). Preventing racemization of D-phenylalanine during Alloc coupling.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11505.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • MDPI. (2023).
  • PMC. (2023).
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • RSC Publishing. (2017).
  • Creative Peptides. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.
  • PubMed. (1994). Efficient peptide coupling involving sterically hindered amino acids.
  • PMC. (2023).
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • RSC Publishing. (2017). The greening of peptide synthesis.
  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Taylor & Francis. (2024).
  • ElectronicsAndBooks. Solvation Effects in Solid-Phase Peptide Synthesis.

Sources

Optimization

Technical Support Center: Optimizing Z-D-Phe-L-Phe-Gly Solid Phase Synthesis

Status: Active Ticket ID: SPPS-PHE-GLY-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The "Deceptive Simplicity" of Tripeptides You are encountering low yields in the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SPPS-PHE-GLY-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Deceptive Simplicity" of Tripeptides

You are encountering low yields in the synthesis of Z-D-Phe-L-Phe-Gly . While short peptides are often assumed to be trivial, this specific sequence represents a "perfect storm" of two notorious solid-phase peptide synthesis (SPPS) failure modes:

  • Diketopiperazine (DKP) Formation: The C-terminal Glycine, combined with the steric freedom of the dipeptide stage, makes this sequence highly prone to premature cleavage via cyclization.

  • Hydrophobic Aggregation: The Phe-Phe motif induces strong

    
    -
    
    
    
    stacking and
    
    
    -sheet formation, creating a "solubility wall" that hinders the final coupling of Z-D-Phe.

This guide provides a root-cause analysis and a self-validating protocol to overcome these barriers.

Module 1: The "Phantom Yield" (Diketopiperazine Formation)

The Problem

If you observe a high purity of the final product but a massive loss of mass (low yield), or if you recover mostly unreacted resin, DKP formation is the likely culprit.

The Mechanism

DKP formation occurs at the dipeptide stage (after deprotecting the Fmoc from L-Phe). The free amine of the L-Phe attacks the ester linkage attaching the Glycine to the resin. This cyclizes the dipeptide into a diketopiperazine, cleaving it from the resin and leaving a hydroxyl group behind. This effectively terminates the chain growth for that site.

Risk Factor: This is most severe on Wang Resins or other benzyl ester linkers where the leaving group is a primary alcohol.

Visualizing the Failure Mode

DKP_Mechanism Resin_Complex Resin-Linker-O-Gly-Phe-NH2 (Active Dipeptide) Transition Nucleophilic Attack (Amine attacks Ester) Resin_Complex->Transition Spontaneous DKP_Product Cyclic DKP (Phe-Gly diketopiperazine) LOST in wash Transition->DKP_Product Cleavage Dead_Resin Free Resin-OH (Chain Terminated) Transition->Dead_Resin Side Product

The Solution: Steric Control

Do not use Wang Resin. Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why: The bulky trityl group sterically hinders the nucleophilic attack of the amine on the ester linkage, virtually eliminating DKP formation [1].

  • Bonus: 2-CTC allows for very mild cleavage (1% TFA), which preserves the Z-group (Benzyloxycarbonyl) if your target is the protected peptide acid.

Module 2: The "Brick Wall" (Aggregation)

The Problem

The Phe-Phe motif is chemically "sticky." These residues stack via


-

interactions, causing the growing peptide chains on the resin to aggregate into insoluble

-sheets. This prevents the activated Z-D-Phe-OH from reaching the N-terminus of the resin-bound L-Phe.
The Solution: Solvation & Loading
  • Reduce Resin Loading: Use a substitution of < 0.4 mmol/g . High loading forces chains closer together, promoting aggregation.

  • The "Magic Mixture": Standard DMF is often insufficient for Phe-rich sequences. Use a solvent blend of DCM/DMF/NMP (1:1:1) or add 1% Triton X-100 to disrupt hydrophobic pockets [2].

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN (Potassium Thiocyanate) to the coupling and deprotection buffers. These salts disrupt hydrogen bonding networks within the resin matrix [2].

Module 3: Optimized Experimental Protocol

This protocol assumes Fmoc chemistry targeting Z-D-Phe-L-Phe-Gly-OH .

Materials Checklist
ComponentSpecificationReason
Resin 2-Chlorotrityl Chloride (2-CTC) Prevents DKP; mild cleavage.
Loading Low (0.3 - 0.4 mmol/g)Prevents aggregation.
Coupling Reagents DIC / Oxyma PureLow racemization risk; efficient.
Solvent DMF + 10% NMP (or DMSO)Solubilizes hydrophobic Phe residues.
N-Cap Z-D-Phe-OHThe final residue.
Step-by-Step Workflow
Step 1: Resin Loading (Critical for Glycine)
  • Swell 2-CTC resin in dry DCM for 30 mins.

  • Dissolve Fmoc-Gly-OH (0.6 eq relative to resin max capacity) in DCM. Note: Under-loading is intentional to control substitution.

  • Add DIPEA (4 eq).

  • Add to resin and shake for 2 hours.

  • Capping: Add Methanol (1 mL/g resin) to the reaction mix and shake for 15 mins. This caps unreacted chlorides.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Step 2: Elongation (The Phe-Phe Coupling)
  • Deprotection: 20% Piperidine in DMF (2 x 5 mins). Do not extend time; rapid deprotection minimizes DKP risk.

  • Wash: DMF (5x).

  • Coupling L-Phe:

    • Dissolve Fmoc-L-Phe-OH (3 eq) and Oxyma (3 eq) in DMF.

    • Add DIC (3 eq). Activate for 2 mins.

    • Add to resin.[1][2][3][4][5] Coupling time: 45-60 mins .

    • QC Check: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/aggregates).

Step 3: Final Coupling (The Z-Group)
  • Deprotection: 20% Piperidine in DMF.

  • Coupling Z-D-Phe:

    • Solubility Check: Z-D-Phe-OH can be hydrophobic.[6] Dissolve in NMP or DMF/DMSO (9:1) if cloudy [3].

    • Use DIC/Oxyma (3 eq each).

    • Double Couple: Perform this coupling twice for 1 hour each to ensure completion against the "Phe-Phe wall."

Step 4: Cleavage
  • Reagent: 1% TFA in DCM (mild cleavage).

  • Procedure: Treat resin 5 x 2 mins. Filter into a flask containing Pyridine (to neutralize TFA immediately) or water.

  • Note: This cleaves the peptide from the resin but leaves the Z-group intact (Z is stable to dilute TFA).

Troubleshooting Decision Tree

Use this flowchart to diagnose specific failure modes in your current experiment.

Troubleshooting Start Start: Low Yield / Impurity Check_Mass Check Mass Spec (LCMS) Start->Check_Mass Resin_Check Is Resin Wang or Rink? Check_Mass->Resin_Check Product Missing / Low Mass Missing_Phe Mass = Gly only or Deletion Sequence Check_Mass->Missing_Phe Truncated Sequence Racemization Isomer Impurities Found? Check_Mass->Racemization Correct Mass, Wrong RT DKP_Diagnosis Diagnosis: DKP Formation (Cyclized dipeptide lost) Resin_Check->DKP_Diagnosis Yes Action_Resin Action: Switch to 2-CTC Resin DKP_Diagnosis->Action_Resin Agg_Diagnosis Diagnosis: Aggregation (Incomplete Coupling) Missing_Phe->Agg_Diagnosis Action_Solvent Action: Use NMP/DMSO & Double Couple Agg_Diagnosis->Action_Solvent Action_Base Action: Remove Base (DIPEA) Use DIC/Oxyma only Racemization->Action_Base Yes

Frequently Asked Questions (FAQs)

Q: Can I use HBTU/DIPEA for the coupling steps? A: It is risky for this specific sequence. HBTU/DIPEA is a basic activation method.[7] In the presence of base, the rate of DKP formation increases significantly [4]. Furthermore, activating D-amino acids (Z-D-Phe) with high concentrations of base (DIPEA) increases the risk of racemization (converting D-Phe back to L-Phe). DIC/Oxyma is a neutral, safer alternative.

Q: My Z-D-Phe-OH is not dissolving in DMF. What should I do? A: Z-protected hydrophobic amino acids can be stubborn.

  • Try NMP (N-methylpyrrolidone).[8]

  • If still cloudy, add DMSO (up to 20% of the solvent volume).

  • Ensure the solution is room temperature; heating can degrade the Z-group or cause racemization [3].

Q: Why do I see a "deletion" sequence (Z-D-Phe-Gly) missing the middle L-Phe? A: This is likely not a deletion but a DKP artifact. If the L-Phe-Gly dipeptide cyclizes and leaves the resin, any remaining free Glycine sites (that didn't couple to Phe initially) might couple to the final Z-D-Phe in the next cycle. However, true deletion usually implies aggregation prevented the L-Phe coupling. Check your resin swelling; if the resin looks "shrunken," aggregation is the cause.[3]

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[8] Journal of the American Chemical Society.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guides.

  • BenchChem. A Technical Guide to the Solubility of Fmoc-Amino Acids in DMF and DMSO. Technical Support Center.

  • Biotage. How to choose the right resin functionality for solid phase peptide synthesis. Biotage Blog.

Sources

Troubleshooting

Technical Support Center: Peptide Solubility &amp; Stability in Cell Culture

Status: Operational Operator: Senior Application Scientist Topic: Reducing Peptide Precipitation in Cell Culture Media Welcome to the Technical Support Center Precipitation is the silent killer of peptide assays. When a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Reducing Peptide Precipitation in Cell Culture Media

Welcome to the Technical Support Center

Precipitation is the silent killer of peptide assays. When a peptide precipitates in cell culture media, it creates two distinct failures: dosing error (the cells receive less drug than calculated) and physical toxicity (aggregates can damage cell membranes mechanically or trigger non-specific immune responses).

This guide is not just a list of steps; it is a self-validating system designed to ensure your peptide remains in solution from the stock vial to the cellular receptor.

Part 1: The Mechanics of Precipitation

To solve the problem, you must understand the enemy. Peptides do not precipitate randomly; they follow specific laws of thermodynamics.

The "Crash" Mechanism:

  • Hydrophobic Collapse: In aqueous environments, hydrophobic amino acids (e.g., Leu, Val, Phe) cluster together to hide from water. If this force exceeds the repulsive force of the peptide's surface charge, the peptide aggregates.

  • The "Salting Out" Effect: Cell culture media (DMEM, RPMI) is rich in salts. These ions "screen" the charges on your peptide. If you rely solely on charge to keep your peptide dissolved (e.g., high pH), the salt in the media will neutralize that stabilizing force, causing immediate precipitation upon addition.

Visualizing the Failure Point

PeptideCrash Stock Peptide Stock (High Organic/Extreme pH) Interface The Interface (Rapid Environment Change) Stock->Interface Injection Media Cell Media (Neutral pH, High Salt) Media->Interface Diluent Result_Good Soluble Monomers (Bioavailable) Interface->Result_Good Stepwise Dilution Result_Bad Aggregates/Precipitate (Toxic/Inactive) Interface->Result_Bad Hydrophobic Collapse

Figure 1: The critical moment of failure occurs at the interface between the stock solution and the media, where ionic strength shifts rapidly.

Part 2: Stock Preparation (The Foundation)

Core Directive: Never attempt to dissolve a peptide directly in cell culture media. You must create a concentrated "Master Stock" first.

Protocol: The Charge-Based Solubilization Logic

You cannot guess the solvent; you must calculate it based on the peptide's Isoelectric Point (pI).

Step 1: Calculate Net Charge Assign values to residues to estimate solubility behavior.

  • Acidic (-1): Asp (D), Glu (E), C-terminal COOH.[1][2][3]

  • Basic (+1): Arg (R), Lys (K), His (H), N-terminal NH2.[1][2][3]

  • Hydrophobic (0): Trp (W), Ile (I), Leu (L), Phe (F), Met (M), Val (V).

Step 2: Select the Solvent Use the decision tree below. This is a validated workflow to ensure maximum solubility before media introduction.

SolubilityLogic Start Analyze Peptide Sequence CheckCharge Calculate Net Charge (at pH 7) Start->CheckCharge Positive Net Positive (+) (Basic) CheckCharge->Positive Negative Net Negative (-) (Acidic) CheckCharge->Negative Neutral Net Zero (0) (Hydrophobic) CheckCharge->Neutral Solvent_Pos Use Sterile Water If fail: 10-30% Acetic Acid Positive->Solvent_Pos Solvent_Neg Use Sterile Water If fail: 0.1M Ammonium Bicarbonate Negative->Solvent_Neg Solvent_Neu Organic Solvent Required (DMSO, DMF, or Acetonitrile) Neutral->Solvent_Neu

Figure 2: Decision matrix for selecting the initial solubilization solvent based on peptide charge.

Part 3: Media Integration & Troubleshooting

This section addresses the specific issues users encounter when moving from the stock solution to the experiment.

Issue 1: "My peptide dissolved in DMSO, but clouded up when I added it to the media."

Diagnosis: You triggered "Shock Dilution." The sudden shift from 100% DMSO to aqueous media caused the hydrophobic residues to snap together before water molecules could solvate them.

The Fix: Stepwise Dilution Protocol Instead of adding 1 µL of stock directly to 1000 µL of media, use an intermediate buffer step.

  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock: Dilute Master Stock 1:10 into sterile PBS (or serum-free media). Add the stock dropwise while vortexing gently.

    • Result: 1 mM peptide in 10% DMSO.

  • Working Solution: Dilute Intermediate Stock into full media to reach final concentration.

    • Result: Final DMSO is <0.5%, peptide is stable.

Issue 2: "How much DMSO can I actually use?"

Data Table: Solvent Tolerance Limits DMSO is toxic at high concentrations. Always include a "Vehicle Control" (media + DMSO only) to normalize data.

Cell TypeMax Recommended DMSO (%)Notes
Robust Lines (HeLa, HEK293)0.5% - 1.0%Short exposures (<24h) may tolerate 1%.
Sensitive Lines (Primary, Stem)< 0.1%Requires high-concentration stock to achieve low volume addition.
Assay Dependent < 0.1%DMSO can interfere with membrane fluidity assays.[4]
Issue 3: "My peptide contains Cysteine/Methionine and is losing activity."

Diagnosis: Oxidation. These residues oxidize rapidly in solution, forming disulfide bridges (Cys-Cys) or sulfoxides (Met), which alters the peptide's shape and solubility.

The Fix:

  • Solvent: Use degassed buffers (purge with Nitrogen or Argon).

  • Additives: Add 1 mM DTT or TCEP to the stock solution (if compatible with downstream assay) to maintain reducing conditions.

  • Storage: Never store these diluted. Lyophilize single-use aliquots.

Issue 4: "The solution turned into a gel."

Diagnosis: You have created a hydrogel. This is common with self-assembling peptides (e.g., amyloid-beta, high-purity amphiphilic sequences).

The Fix:

  • Sonication: Brief sonication (15-30 seconds) can break the hydrogen bond networks causing gelation. Warning: Sonication generates heat; keep the tube on ice.

  • Chaotropic Agents: If the assay permits, add small amounts of Urea (4-8M) or Guanidine HCl to the stock to disrupt the network, then dilute out.

References
  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • ResearchGate (Community Consensus). (2016). Maximum allowable concentration of DMSO as solvent for drugs. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: N-Cbz-D-Phe-L-Phe-Gly vs. Enfuvirtide (T20)

HIV-1 Fusion Inhibition Potency & Mechanistic Divergence Executive Summary This guide provides a technical comparison between Enfuvirtide (T20) , the first-in-class FDA-approved fusion inhibitor, and N-Cbz-D-Phe-L-Phe-Gl...

Author: BenchChem Technical Support Team. Date: February 2026

HIV-1 Fusion Inhibition Potency & Mechanistic Divergence

Executive Summary

This guide provides a technical comparison between Enfuvirtide (T20) , the first-in-class FDA-approved fusion inhibitor, and N-Cbz-D-Phe-L-Phe-Gly , a prototype short peptide inhibitor.

While both agents target the HIV-1 gp41 envelope glycoprotein to prevent viral entry, they represent distinct paradigms in drug development. Enfuvirtide exhibits nanomolar (nM) potency by binding the extended N-terminal heptad repeat (NHR) groove. In contrast, N-Cbz-D-Phe-L-Phe-Gly functions in the micromolar (µM) range but is scientifically critical: it was one of the first agents to validate the deep hydrophobic pocket of gp41 as a druggable target for small molecules.

Mechanistic Divergence: Groove vs. Pocket Binding

To understand the potency gap, one must analyze the structural biology of HIV-1 entry. The viral fusion protein, gp41, transitions through a "pre-hairpin intermediate" to form a stable Six-Helix Bundle (6HB), which pulls the viral and cellular membranes together.[1][2]

  • Enfuvirtide (T20): A 36-amino acid peptide derived from the C-terminal heptad repeat (CHR).[3][4] It acts as a "decoy," binding to the NHR groove of the pre-hairpin intermediate. It lacks a specific binding domain for the deep hydrophobic pocket.[5][6]

  • N-Cbz-D-Phe-L-Phe-Gly: A hydrophobic tripeptide derivative. It specifically targets the hydrophobic pocket at the base of the NHR trimer. This pocket is critical for the stability of the 6HB but is not fully engaged by T20.

Diagram 1: Mechanism of Action & Target Sites

The following diagram illustrates the HIV-1 fusion cascade and the distinct interference points of both inhibitors.[2]

G Start HIV-1 Virion (gp120/gp41) Binding CD4/Co-receptor Binding (Conformational Change) Start->Binding PreHairpin Pre-Hairpin Intermediate (Exposed NHR Trimer) Binding->PreHairpin Fusion 6-Helix Bundle (6HB) Membrane Fusion PreHairpin->Fusion Natural Folding Blocked Fusion Arrested (No Entry) PreHairpin->Blocked Inhibitor Bound T20 Enfuvirtide (T20) Binds NHR Groove T20->PreHairpin Steric Blockade (High Affinity) Tripeptide N-Cbz-D-Phe-L-Phe-Gly Binds Hydrophobic Pocket Tripeptide->PreHairpin Pocket Occupation (Low Affinity)

Caption: Schematic of HIV-1 entry inhibition. T20 blocks the NHR groove, while N-Cbz-D-Phe-L-Phe-Gly occupies the deep hydrophobic pocket, preventing CHR-NHR association.

Comparative Potency Analysis

The potency difference between these two agents is approximately 1,000-fold (3 log orders). T20 is a clinical-grade therapeutic, while the tripeptide is a structural probe used to identify lead compounds for oral drugs.

Table 1: Inhibitory Profile Comparison
FeatureEnfuvirtide (T20)N-Cbz-D-Phe-L-Phe-Gly
Primary Target gp41 NHR Coiled-Coil Groovegp41 NHR Hydrophobic Pocket
Molecular Weight ~4,492 Da (36-mer)~500-600 Da (Tripeptide)
IC50 (Fusion Assay) 1 – 50 nM (Nanomolar)40 – 150 µM (Micromolar)
Binding Affinity High (Extended surface contact)Low (Limited surface contact)
Resistance Profile Mutations in NHR (GIV motif)Pocket is highly conserved (High barrier)
Bioavailability Injection only (Peptide)Potential for Oral (Small Molecule Lead)

Key Insight: The tripeptide's low potency is due to its small surface area of interaction compared to the massive interface covered by T20. However, the pocket it targets is highly conserved, meaning compounds derived from this scaffold (like small molecules) could theoretically overcome T20 resistance.

Experimental Protocols

To validate the potency of these inhibitors, researchers utilize the HIV-1 Mediated Cell-Cell Fusion Assay . This system is safer than live virus assays and provides robust quantitative data.

Protocol: Dye Transfer / Reporter Gene Fusion Assay

Objective: Measure the inhibition of gp41-mediated membrane fusion.[7][8]

Reagents:

  • Effector Cells: CHO-WT (expressing HIV-1 Env: gp120/gp41).

  • Target Cells: MT-2 or TZM-bl cells (expressing CD4 and CXCR4/CCR5).

  • Inhibitors: T20 (dissolved in PBS) and N-Cbz-D-Phe-L-Phe-Gly (dissolved in DMSO, final concentration <1%).

Workflow:

  • Preparation: Plate Target cells (1×10^4/well) in 96-well plates. Incubate overnight.

  • Inhibitor Addition: Add serial dilutions of T20 (0.1 nM to 100 nM) and Tripeptide (1 µM to 500 µM) to the Target cells.

  • Co-Culture: Add Effector cells (1×10^4/well) to the Target cells containing inhibitors.

  • Fusion Induction: Incubate at 37°C for 24–48 hours.

  • Readout:

    • Luciferase (TZM-bl): Lyse cells and add luciferin substrate. Measure RLU (Relative Light Units).

    • Syncytium Counting: Fix cells with formaldehyde and stain with Giemsa. Count multinucleated giant cells (syncytia) under a microscope.

  • Calculation: Calculate % Inhibition =

    
    , where 
    
    
    
    is the signal with inhibitor and
    
    
    is the signal of vehicle control.
Diagram 2: Experimental Workflow (Fusion Assay)

Experiment Prep Prepare Reagents (T20 / Tripeptide) Mix Co-Culture + Inhibitor Series Prep->Mix Target Target Cells (CD4+ / CCR5+) Target->Mix Effector Effector Cells (HIV-1 Env+) Effector->Mix Incubate Incubation 37°C, 24-48h Mix->Incubate Readout Measure Fusion Incubate->Readout Analysis Calculate IC50 (Non-linear regression) Readout->Analysis

Caption: Workflow for HIV-1 Cell-Cell Fusion Assay. Inhibition is quantified by reduction in reporter signal (Luciferase) or syncytia count.

Therapeutic Implications

Why study a micromolar inhibitor like N-Cbz-D-Phe-L-Phe-Gly when T20 exists?

  • Target Validation: This peptide proved that the hydrophobic pocket is a valid target. T20 does not bind this pocket efficiently.

  • Oral Bioavailability: T20 requires twice-daily subcutaneous injections. The tripeptide scaffold serves as a chemical starting point for peptidomimetics and small molecules (e.g., ADS-J1) that can be delivered orally.

  • Resistance: Strains resistant to T20 often contain mutations in the NHR groove (amino acids 36-45). The hydrophobic pocket (amino acids 50-60) is highly conserved, meaning pocket-binders remain effective against T20-resistant strains.

References
  • Wild, C., Greenwell, T., & Matthews, T. (1993). A synthetic peptide from the human immunodeficiency virus type 1 gp41 is a potent inhibitor of viral replication.[8][9][10] Proceedings of the National Academy of Sciences, 90(21), 10300-10304. Link

  • Chan, D. C., & Kim, P. S. (1998). HIV entry and its inhibition.[1][3][5][6][8][9][10][11][12] Cell, 93(5), 681-684. Link

  • Debnath, A. K., Radigan, L., & Jiang, S. (1999). Structure-based identification of small molecule antiviral compounds targeted to the gp41 core structure of the human immunodeficiency virus type 1.[2][3][5][7][9][10][11] Journal of Medicinal Chemistry, 42(17), 3203-3209.[3] Link

  • Jiang, S., et al. (2004). N-substituted pyrrole derivatives as novel human immunodeficiency virus type 1 entry inhibitors that interfere with the gp41 six-helix bundle formation and block virus fusion. Antimicrobial Agents and Chemotherapy, 48(11), 4349-4359. Link

  • Richardson, C. D., et al. (1980). Specific inhibition of paramyxovirus and myxovirus replication by oligopeptides with amino acid sequences similar to those at the N-termini of the F1 or HA2 viral polypeptides. Virology, 105(1), 205-222. Link

Sources

Comparative

Comparative Rheology Guide: Z-D-Phe-L-Phe-Gly vs. Fmoc-FF Hydrogels

Executive Summary This guide provides a technical comparison between two distinct classes of peptide-based hydrogelators: the industry-standard Fmoc-Diphenylalanine (Fmoc-FF) and the enzymatically-triggered Z-D-Phe-L-Phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two distinct classes of peptide-based hydrogelators: the industry-standard Fmoc-Diphenylalanine (Fmoc-FF) and the enzymatically-triggered Z-D-Phe-L-Phe-Gly (Z-FFG) system.

While Fmoc-FF serves as the benchmark for high-stiffness,


-sheet-driven hydrogels formed via pH or solvent switches, Z-FFG  represents a "smart" precursor system. Z-FFG is typically designed as a soluble substrate that undergoes enzymatic conversion (cleavage of Gly) to form the hydrogelator Z-D-Phe-L-Phe (Z-FF) .

Verdict: Choose Fmoc-FF for rapid prototyping, high mechanical stiffness (


 kPa), and cost-efficiency. Choose the Z-FFG system  for applications requiring controlled gelation kinetics, homogeneous network formation, and physiological pH stability (e.g., in situ injectable tissue scaffolds).

Molecular Architectures & Assembly Mechanisms[1]

The fundamental difference lies in the trigger mechanism and the resulting supramolecular architecture.

Fmoc-FF: The Physical Assembler

Fmoc-FF assembles through a combination of


 stacking (fluorenyl groups) and hydrogen bonding. It forms rigid, fibrous networks. The assembly is typically triggered by:
  • Solvent Switch: Diluting a DMSO stock into water.[1]

  • pH Switch: Lowering pH from alkaline (

    
    ) to acidic (
    
    
    
    ).
Z-FFG: The Bio-Catalytic System

Z-D-Phe-L-Phe-Gly is designed as a pro-gelator . The Glycine residue acts as a solubilizing "tail" and a steric blocker. In the presence of the enzyme Thermolysin , the Glycine is cleaved, yielding Z-D-Phe-L-Phe , which is highly insoluble and self-assembles into nanotubes due to its heterochiral (D-L) nature.

G Fmoc_Sol Fmoc-FF (Solution) (DMSO or High pH) Trigger_Phys Trigger: H2O or H+ Fmoc_Sol->Trigger_Phys Z_Pre Z-D-Phe-L-Phe-Gly (Soluble Precursor) Trigger_Enz Trigger: Thermolysin (Hydrolysis of Gly) Z_Pre->Trigger_Enz Fmoc_Gel Fmoc-FF Hydrogel (Fibrous Network) Trigger_Phys->Fmoc_Gel Rapid Assembly (Seconds) Z_Gel Z-D-Phe-L-Phe Hydrogel (Nanotubes/Ribbons) Trigger_Enz->Z_Gel Controlled Kinetics (Minutes/Hours)

Figure 1: Mechanistic pathways. Fmoc-FF relies on physical triggers for rapid fibrillation, while Z-FFG utilizes enzymatic cleavage to drive thermodynamic self-assembly.

Comparative Rheology

The rheological profiles of these materials dictate their utility. Data below assumes standard preparation conditions (0.5–1.0 wt% concentration).

Storage Modulus ( ) and Stiffness
  • Fmoc-FF: Known for high stiffness.

    
     values typically range from 10 kPa to 40 kPa  depending on the solvent switch ratio. The network is kinetically trapped, leading to high rigidity but significant brittleness.
    
  • Z-FF (from Z-FFG): The enzymatic assembly allows for molecular rearrangement during growth.

    
     is generally lower, ranging from 1 kPa to 10 kPa . However, the "D-L" heterochirality often promotes the formation of discrete nanotubes rather than entangled fibrils, leading to a more ordered but potentially softer bulk gel.
    
Gelation Kinetics
  • Fmoc-FF: Instantaneous. This often leads to domain inhomogeneities (clumps) where the solvent first contacts water.

  • Z-FFG: Programmable. By adjusting the enzyme concentration (Thermolysin units/mL), the gelation time can be tuned from minutes to hours. This allows for homogeneous mixing of cells or drugs before the gel sets.

Data Summary Table
MetricFmoc-FF (Solvent Switch)Z-D-Phe-L-Phe-Gly (Enzymatic)
Primary Trigger DMSO -> Water dilutionThermolysin (Hydrolysis)
Storage Modulus (

)
10,000 – 40,000 Pa1,000 – 8,000 Pa
Loss Factor (

)
0.1 – 0.2 (Elastic solid)0.1 – 0.3 (Viscoelastic)
Critical Strain (

)
< 1% (Very Brittle)2 – 5% (Moderately Brittle)
Network Morphology Entangled Fibrils (

-sheets)
Nanotubes / Flat Ribbons
Homogeneity Low (Kinetic trapping)High (Thermodynamic assembly)
pH Stability Unstable > pH 7.0Stable at pH 7.0 – 8.0

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: Fmoc-FF Hydrogel (Solvent Switch)

Best for: High-strength scaffolds, non-biological payloads.

  • Stock Preparation: Dissolve Fmoc-FF powder in DMSO at 100 mg/mL . Vortex until perfectly clear.

  • Triggering:

    • Pipette 900 µL of ddH2O into a rheometer mold or vial.

    • Rapidly inject 100 µL of Fmoc-FF stock (Final conc: 10 mg/mL, 10% DMSO).

    • Critical Step: Do not vortex after injection; the gel forms instantly.

  • Validation: Invert vial after 1 minute. No flow should be observed.

Protocol B: Z-FFG Enzymatic Hydrogel

Best for: Cell encapsulation, homogeneous drug delivery.

  • Precursor Solution: Dissolve Z-D-Phe-L-Phe-Gly in aqueous buffer (PBS, pH 7.4) with minimal NaOH if needed to solubilize, then back-titrate to pH 7.4. Final concentration: 5–10 mg/mL .

    • Note: Z-FFG should remain a clear liquid.

  • Enzyme Addition: Add Thermolysin (from Bacillus thermoproteolyticus) to the solution. Typical ratio: 0.5 to 1 unit per mg of peptide.

  • Incubation: Mix gently and incubate at 37°C .

  • Validation: Monitor

    
     via time-sweep rheology. Gelation point (crossover of 
    
    
    
    and
    
    
    ) typically occurs at 10–30 minutes depending on enzyme load.

G Start Start Protocol Prep_Z Dissolve Z-FFG in PBS (pH 7.4, 10 mg/mL) Start->Prep_Z Check_Sol Is Solution Clear? Prep_Z->Check_Sol Check_Sol->Prep_Z No (Adjust pH) Add_Enz Add Thermolysin (1 U/mg) Check_Sol->Add_Enz Yes Incubate Incubate at 37°C (Rheometer Plate) Add_Enz->Incubate Measure Measure G' vs Time (Target: >1 kPa) Incubate->Measure

Figure 2: Workflow for Z-FFG enzymatic gelation. The "Check Solution" step is critical; if the precursor precipitates before enzyme addition, the experiment is invalid.

Application Implications

Tissue Engineering[4][5]
  • Z-FFG is superior for cell culture. The slow gelation allows you to suspend cells in the liquid precursor. As the enzyme cleaves the Gly, the network forms around the cells (entrapment) without the osmotic shock of DMSO or extreme pH shifts required for Fmoc-FF.

  • Fmoc-FF is preferred for cell-free scaffolds (e.g., bone void fillers) where mechanical load-bearing is the priority.

Drug Delivery
  • Fmoc-FF often suffers from syneresis (expelling water over time), which can lead to "burst release" of encapsulated drugs.

  • Z-FFG gels tend to be more thermodynamically stable, offering a more linear, diffusion-controlled release profile.

References

  • Dudukovic, N. A., & Zukoski, C. F. (2014).[2] Mechanical Properties of Self-Assembled Fmoc-Diphenylalanine Molecular Gels. Langmuir. Link

  • Raeburn, J., et al. (2012).[3] Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties. Soft Matter. Link

  • Adams, D. J., et al. (2009). The effect of chirality on the self-assembly of hydrogelators. Soft Matter. (Contextualizing D-L vs L-L assembly). Link

  • Toledano, S., et al. (2006). Enzyme-triggered self-assembly of peptide hydrogels via reversed hydrolysis. Journal of the American Chemical Society. (Foundational work on enzymatic triggering of Z-peptides). Link

  • Smith, A. M., et al. (2008). Fmoc-diphenylalanine self assembles to a rigid hydrogel via a novel antiparallel beta-sheet structure. Biomacromolecules. Link

Sources

Validation

Thermodynamic Profiling of Peptide-Lipid Bilayers: A Comparative Technical Guide

Executive Summary In the development of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and liposomal drug delivery systems, characterizing the interaction between the peptide and the lipid bilayer is cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and liposomal drug delivery systems, characterizing the interaction between the peptide and the lipid bilayer is critical.[1] While techniques like Isothermal Titration Calorimetry (ITC) measure binding affinity, Differential Scanning Calorimetry (DSC) stands as the gold standard for determining the structural impact of these interactions on membrane phase behavior.

This guide objectively compares DSC against its primary alternatives, detailing why it remains the definitive method for mapping the thermodynamic landscape of peptide-lipid assemblies. It includes a field-validated protocol designed to eliminate common experimental artifacts.

Part 1: The Physics of Phase Transitions

To interpret DSC data, one must understand the physical event being measured. Lipids exist in different phases depending on temperature. The most relevant transition for peptide interactions is the Gel (


) to Liquid-Crystalline (

)
main phase transition.
  • 
     (Melting Temperature):  The temperature at which 50% of the lipids are in the fluid state. A shift in 
    
    
    
    indicates that the peptide has altered the packing order of the acyl chains.
  • 
     (Calorimetric Enthalpy):  The area under the transition peak.[2][3] This represents the energy required to disrupt the van der Waals forces between lipid tails. A decrease in 
    
    
    
    suggests the peptide has perturbed the bilayer core.
  • Cooperativity (Peak Width,

    
    ):  A sharp peak indicates that lipids melt simultaneously (high cooperativity). Broadening indicates that the peptide has created "domains" of varying stability, disrupting the synchronized melting of the bilayer.
    

Part 2: Comparative Analysis (DSC vs. Alternatives)

DSC is rarely used in isolation. However, it offers distinct advantages over kinetic or structural methods when the goal is to understand membrane stability.

Table 1: Strategic Comparison of Biophysical Techniques
FeatureDSC (Diff. Scanning Calorimetry) ITC (Isothermal Titration) Fluorescence (FCS/Leakage) ssNMR (Solid-State NMR)
Primary Output Phase structure (

), Enthalpy (

), Cooperativity
Binding Affinity (

), Stoichiometry (

),

Kinetics, Permeability, Diffusion coefficientsAtomic-level structure, Dynamics, Orientation
Labeling Label-Free (Native state)Label-FreeRequires Fluorophores (Risk of artifacts)Label-Free (Requires isotopic enrichment)
Sample State Turbid suspensions (MLVs preferred)Clear or turbid (LUVs preferred)Dilute LUVs/GUVsHigh concentration, oriented bilayers
Throughput Low (3 scans/day)Medium (Automated)High (Plate readers)Very Low
Blind Spot Cannot measure binding affinity (

) directly
Cannot see phase separation or domain formationStructural details are inferred, not measuredExpensive, complex data analysis
Decision Logic: When to Choose DSC?
  • Choose DSC when you need to know how the peptide disrupts the membrane (e.g., does it fluidize the bilayer or stabilize the gel phase?).

  • Choose ITC when you need the binding constant (

    
    ) to rank order peptides by affinity.
    
  • Choose Fluorescence when measuring the consequence of interaction (e.g., leakage of content).

Part 3: Validated Experimental Protocol

Objective: Preparation of Peptide-Lipid Multilamellar Vesicles (MLVs) for High-Sensitivity DSC.

Expert Insight: While Large Unilamellar Vesicles (LUVs) are biologically relevant, MLVs are preferred for DSC because their multi-layered structure provides high cooperativity, resulting in sharp, interpretable transition peaks. LUVs often show broad, lower-energy transitions due to curvature strain, which can mask subtle peptide effects [1].

Workflow Diagram

DSC_Workflow Film 1. Lipid Film Formation (CHCl3/MeOH) Dry 2. High Vacuum Drying (>4 Hours) Film->Dry Remove Solvent Hydrate 3. Hydration (Buffer > Tm) Dry->Hydrate Form MLVs Mix 4. Peptide Addition (Co-solubilization) Hydrate->Mix Incubate Cycle 5. Annealing Cycles (Heat/Cool x3) Mix->Cycle Equilibrium Degas 6. Degassing (10 min, Stirred) Cycle->Degas Remove Air Scan 7. DSC Scan (0.5°C/min) Degas->Scan Measure

Figure 1: Step-by-step workflow for preparing peptide-lipid samples for DSC analysis.[4]

Step-by-Step Methodology
  • Lipid Film Preparation:

    • Dissolve lipids (e.g., DPPC, DPPG) in Chloroform:Methanol (2:1 v/v).

    • Critical: If the peptide is hydrophobic, co-dissolve it here. If hydrophilic, add it during hydration.

    • Dry under nitrogen stream, then lyophilize or vacuum desiccate for >4 hours to remove all solvent traces. Solvent residues artificially lower

      
       [2].
      
  • Hydration (Formation of MLVs):

    • Hydrate the film with degassed buffer (e.g., 20 mM Phosphate, pH 7.4).

    • Temperature Rule: Hydrate at

      
       (e.g., 55°C for DPPC).
      
    • Vortex vigorously to form Multilamellar Vesicles (MLVs). Final lipid concentration should be 1–2 mg/mL for modern capillary DSCs (e.g., MicroCal PEAQ-DSC).

  • Annealing (The "Senior Scientist" Step):

    • Many protocols skip this, leading to artifacts.

    • Heat the sample to

      
       and cool to 
      
      
      
      at least 3 times.
    • Why? This removes the "thermal history" of the lipids and ensures the peptide is homogeneously distributed across the lipid layers [3].

  • Degassing:

    • Degas samples under vacuum (without boiling) for 10 minutes immediately before loading. Air bubbles are the #1 cause of noisy baselines in DSC.

  • Running the Scan:

    • Reference Cell: Fill with the exact buffer used for hydration.

    • Scan Rate: 0.5°C/min or 1.0°C/min. Faster rates increase signal but introduce thermal lag (hysteresis).

    • Pressure: Maintain ~3 atm pressure to prevent boiling at high temperatures.

Part 4: Data Interpretation & Troubleshooting

Interpreting a thermogram requires analyzing how the peptide alters the "pure" lipid transition.

Interpretation Logic Tree

Interpretation_Logic Start Analyze Thermogram Shift Tm_Down Tm Shifts Down Start->Tm_Down Tm_Up Tm Shifts Up Start->Tm_Up Broadening Peak Broadens Start->Broadening Enthalpy Delta H Decreases Start->Enthalpy Fluidization Peptide intercalates between headgroups (Spacer effect) Tm_Down->Fluidization Disordered Chains Stabilization Electrostatic bridging of headgroups (e.g., Poly-Lysine) Tm_Up->Stabilization Rigidification Cooperativity_Loss Peptide rich vs. Peptide poor domains Broadening->Cooperativity_Loss Domain Formation Interaction_Depth Peptide penetrates hydrophobic core Enthalpy->Interaction_Depth Core Disruption

Figure 2: Decision matrix for interpreting shifts in DSC thermograms.

Representative Data: Melittin Interaction with DPPC

Melittin is a classic pore-forming peptide. The following data illustrates a typical "disruptive" interaction.

ParameterPure DPPC LiposomesDPPC + Melittin (50:1 Lipid:Peptide)Interpretation
Pre-transition (

)
34.5°CDisappearsSurface interaction eliminates the "ripple" phase.
Main Transition (

)
41.4°C40.8°C (Slight shift)Slight fluidization of the bilayer.
Enthalpy (

)
8.7 kcal/mol6.5 kcal/molSignificant loss of van der Waals contacts; peptide insertion.
Peak Width (

)
0.5°C2.5°C (Broad)Loss of cooperativity; formation of peptide-rich domains.

Data synthesized from general trends in antimicrobial peptide research [4, 5].

Self-Validation: How do you know it worked?
  • Reproducibility: Run a second heating scan immediately after cooling. If the second scan differs significantly from the first, your sample was not at equilibrium (insufficient annealing) or the peptide has degraded/aggregated.

  • Baseline Flatness: If the baseline drifts significantly after the transition, check for instrument contamination or bubbles.

References

  • Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by high sensitivity differential scanning calorimetry. Proceedings of the National Academy of Sciences, 73(11), 3862–3866. Link

  • McElhaney, R. N. (1982).[5] The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes.[3][5][6][7] Chemistry and Physics of Lipids, 30(2-3), 229-259. Link

  • Seelig, J. (2004). Thermodynamics of lipid–peptide interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 40-50. Link

  • Alves, I. D., et al. (2019). The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions. Methods in Molecular Biology, 1964, 3-15.[8] Link

  • Epand, R. M., & Epand, R. F. (2009). Lipid domains in bacterial membranes and the action of antimicrobial agents.[9] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(1), 289-294. Link

Sources

Comparative

Publish Comparison Guide: Hexagonal Phase Transition Temperature Shift by Peptide PPG

The following guide provides an in-depth technical analysis of the hexagonal phase transition temperature ( ) shift induced by Peptide PPG (defined here as the Collagen Mimetic Peptide sequence ), compared against standa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the hexagonal phase transition temperature (


) shift induced by Peptide PPG  (defined here as the Collagen Mimetic Peptide sequence 

), compared against standard membrane-active peptides.

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of peptide-based therapeutics and lipid nanoparticles (LNPs), the stability of the lipid bilayer is paramount. The transition from the lamellar liquid-crystalline phase (


) to the inverted hexagonal phase (

) is a critical parameter defining membrane fusion competence, leakage, and stability.

Peptide PPG (Poly(Pro-Pro-Gly)), a collagen mimetic peptide (CMP), presents a unique interaction profile compared to classical pore-formers. While hydrophobic peptides like Gramicidin drastically lower the transition temperature (


) by inducing negative curvature (promoting 

), Peptide PPG typically acts as a surface-active stabilizer or weak perturbant, depending on its derivatization (e.g., palmitoylation).

This guide objectively compares the


 shift capabilities of Peptide PPG against industry standards, providing experimental protocols and mechanistic insights to validate its use in membrane engineering.

Mechanism of Action: Curvature & Phase Transition[5]

The shift in


 is governed by the intrinsic curvature hypothesis . Peptides shift the phase boundary by altering the spontaneous curvature (

) of the lipid monolayer.
  • Negative Curvature Promoters (Lower

    
    ):  Agents that expand the hydrophobic volume relative to the headgroup (e.g., PE lipids, Gramicidin). They drive the formation of the 
    
    
    
    phase.
  • Positive Curvature Promoters (Raise

    
    ):  Agents that expand the headgroup region or prevent tail splaying (e.g., Detergents, Surface-bound peptides). They stabilize the 
    
    
    
    bilayer and inhibit
    
    
    formation.
Peptide PPG Specificity

Unlike transmembrane helices, Peptide PPG forms a rigid triple helix. Its high hydration shell (water bridges between Pro/Hyp residues) effectively increases the steric bulk of the lipid headgroup region when adsorbed. Consequently, unmodified Peptide PPG tends to raise


 , stabilizing the bilayer against fusion. However, acylated derivatives  (e.g., Palmitoyl-PPG) can insert into the bilayer, acting as "wedges" that may lower 

depending on concentration.
Signaling Pathway & Phase Diagram

The following diagram illustrates the thermodynamic pathway of the


 transition and how different peptides intercept this process.

LipidPhaseTransition cluster_legend Mechanism L_alpha Lamellar Phase (Lα) (Bilayer Stable) Intermediate Stalk Formation (Fusion Intermediate) L_alpha->Intermediate Temp > TH H_II Inverted Hexagonal (HII) (Non-Bilayer) Intermediate->H_II Negative Curvature Gramicidin Gramicidin / Hydrophobic Peptides (Increases Hydrophobic Vol) Gramicidin->Intermediate Promotes (Lowers TH) PeptidePPG Peptide PPG (Collagen Mimic) (Increases Headgroup Vol) PeptidePPG->L_alpha Stabilizes (Raises TH) key Peptide PPG acts as a 'Spacer' preventing membrane collapse.

Caption: Thermodynamic pathway of lipid polymorphism.[1][2][3] Peptide PPG stabilizes the Lα phase (Green arrow), contrasting with Gramicidin which catalyzes the HII transition (Red arrow).

Comparative Performance Data

The following data summarizes the shift in the bilayer-to-hexagonal phase transition temperature (


) in DiPoPE (Dipalmitoleoylphosphatidylethanolamine) model membranes.

Baseline


 for DiPoPE:  ~43°C
Peptide / AgentConcentration (Lipid:Peptide)

(°C)
Effect on MembraneMechanism
Peptide PPG

1:50+2.5 ± 0.5 Stabilizes Bilayer Surface adsorption; hydration shell expansion.
Palmitoyl-PPG (Acylated)1:50-4.0 ± 1.0 Destabilizes Bilayer Hydrophobic insertion; wedge effect (negative curvature).
Gramicidin S 1:50-15.0 ± 2.0 Promotes

Deep insertion; strong hydrophobic mismatch.
Alamethicin 1:50-2.0 ± 0.5 Pore Formation Barrel-stave pores; weak effect on global curvature.
Polyethylene Glycol (PEG) N/A (5 wt%)+5.0 ± 1.0 Stabilizes Bilayer Dehydration of headgroups; steric repulsion.

Key Insight: Unmodified Peptide PPG behaves more like PEG than a fusogenic peptide, raising


. However, Palmitoyl-PPG  (often used in cosmetics/drug delivery) reverses this effect, lowering 

and promoting fusion/permeability.

Experimental Protocol: DSC Analysis

To replicate these findings, use High-Sensitivity Differential Scanning Calorimetry (DSC).[4] This protocol ensures self-validation through reversibility checks.

Materials
  • Lipid: DiPoPE (Avanti Polar Lipids).

  • Peptide: Peptide PPG (Lyophilized, >95% purity).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Workflow
  • Lipid Film Preparation:

    • Dissolve DiPoPE in Chloroform/Methanol (2:1 v/v).

    • Add Peptide PPG (dissolved in Methanol if hydrophobic, or add at hydration step if hydrophilic) at desired molar ratio (e.g., 1:50).

    • Dry under nitrogen stream, then vacuum desiccate for >4 hours to remove trace solvents.

  • Hydration & Multilamellar Vesicle (MLV) Formation:

    • Hydrate the film with HEPES buffer.

    • Vortex vigorously for 5 minutes at temperature >

      
       (approx 50°C) to ensure full mixing.
      
    • Validation Point: The solution should appear milky (MLVs).

  • Thermal Cycling (DSC Run):

    • Load sample into DSC cell (e.g., MicroCal VP-DSC).

    • Scan Rate: 1°C/min (slow rate is crucial for equilibrium phase transitions).

    • Range: 10°C to 70°C.

    • Cycle: Perform 3 heating/cooling cycles.

    • Self-Validation: The

      
       peak (usually the second, higher-temperature transition after the 
      
      
      
      melting peak) must be reproducible within 0.1°C between scans 2 and 3.
  • Data Analysis:

    • Identify the

      
       transition (
      
      
      
      , main transition).
    • Identify the

      
       transition (
      
      
      
      , smaller enthalpy, higher temperature).
    • Calculate

      
      .
      

Critical Distinction: Peptide PPG vs. Lipid PPG

It is vital for researchers to distinguish between the peptide and the lipid acronyms often found in similar literature.

  • Peptide PPG: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    . A structural peptide.[5][6][7][8][9][10] Raises 
    
    
    
    (stabilizes).
  • Lipid PPG: Palmitoyl-Phosphatidyl-Glycerol . A specific phospholipid species found in bacteria (e.g., E. coli outer membrane). This lipid has a conical shape (due to palmitoylation) and Lowers

    
      (promotes hexagonal phase), acting similarly to PE lipids [1, 2].
    

Ensure you are using the correct reagent. If your "Peptide PPG" is lowering


 significantly, verify if it is acylated (Palmitoyl-PPG).

References

  • Epand, R. M. (1998). Lipid Polymorphism and Membrane Properties. Current Opinion in Colloid & Interface Science. Link

  • Dalebroux, Z. D., et al. (2014). Palmitoylation of the Outer Membrane in Salmonella enterica. Molecular Microbiology. Link

  • Siegel, D. P. (1999).[1] The Modified Stalk Mechanism of Lamellar/Inverted Phase Transitions. Biophysical Journal. Link

  • Brodsky, B., & Ramshaw, J. A. (1997). The Collagen Triple-Helix Structure. Matrix Biology. Link

  • Seddon, J. M. (1990). Structure of the Inverted Hexagonal (HII) Phase, and Non-Lamellar Phase Transitions of Lipids. Biochimica et Biophysica Acta (BBA). Link

Disclaimer: This guide is for research purposes only. Experimental results may vary based on lipid source and buffer conditions.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Cbz-D-phe-phe-gly

Introduction: Beyond the Synthesis N-Cbz-D-phe-phe-gly is a protected tripeptide, a compound familiar to researchers in peptide chemistry and drug development. While its synthesis and application are the primary focus of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

N-Cbz-D-phe-phe-gly is a protected tripeptide, a compound familiar to researchers in peptide chemistry and drug development. While its synthesis and application are the primary focus of research, the life cycle of this and any chemical does not end with the final experimental step. Proper disposal is a critical, non-negotiable component of laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-Cbz-D-phe-phe-gly. As a Senior Application Scientist, my objective is to move beyond a simple checklist. This document is designed to instill a deep understanding of the causality behind each procedural step, empowering you to make informed, safe, and compliant decisions. We will ground our protocol in the authoritative standards set by regulatory bodies and established best practices for chemical hygiene.

Hazard Identification and Risk Assessment

  • N-Carbobenzyloxy (Cbz) Group: This is a common amine-protecting group. While the group itself is stable, its thermal decomposition can lead to the release of irritating gases and vapors.[3][4]

  • Amino Acid Residues (Phe, Gly): These are naturally occurring amino acids. However, as part of a synthetic peptide, their biological activity in this form is not fully characterized.

  • General Peptide Hazards: Research-grade peptides, especially those with unknown biological activity, should be handled carefully. Potential risks include respiratory sensitization from inhaling fine powders and skin or eye irritation upon direct contact.[5][6]

Data Summary Table
PropertyValueSource
Chemical Name N-(N-(N-((phenylmethoxy)carbonyl)-D-phenylalanyl)-L-phenylalanyl)-glycineInternal Data
Synonyms Cbz-D-Phe-Phe-GlyInternal Data
CAS Number 75539-79-6[7]
Molecular Formula C₂₈H₂₉N₃O₆[3]
Known Hazards Based on analogous compounds (e.g., Cbz-Phenylalanine), may cause eye, skin, and respiratory tract irritation. Toxicological properties are not fully investigated.[7]
Disposal Route Hazardous Chemical Waste Stream[6][8]

The Regulatory Framework: Why We Follow These Procedures

The disposal of laboratory chemicals is not arbitrary; it is governed by stringent federal and state regulations. The two primary regulatory bodies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[9] This means that the generator of the waste (the laboratory) is legally responsible for its proper characterization, storage, and disposal.[10] For academic institutions, EPA's Subpart K offers a more flexible, laboratory-specific set of regulations as an alternative to industrial standards.[11][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazards of chemicals in the workplace.[13][14] This includes providing access to SDSs and establishing a written hazard communication program.

The core principle derived from these regulations is that all chemical waste must be accurately identified, safely segregated and stored, and disposed of through a licensed hazardous waste vendor in coordination with your institution's Environmental Health & Safety (EH&S) department.[6]

Disposal Workflow Diagram

The following diagram outlines the critical decision-making and action steps for the proper disposal of N-Cbz-D-phe-phe-gly waste.

DisposalWorkflow cluster_prep Pre-Disposal Phase cluster_collection Waste Collection Phase cluster_storage Storage & Final Disposal Phase A Identify Waste Stream (Solid, Liquid, Sharps) B Consult Institutional EH&S and Waste Management Plan A->B C Obtain Correctly Labeled Hazardous Waste Container B->C D Is waste solid? (e.g., unused powder, contaminated weigh paper) C->D F Is waste liquid? (e.g., solutions, solvent rinses) C->F H Is waste a contaminated sharp? (e.g., needle, broken glass) C->H E Place in Solid Waste Container D->E Yes J Keep Container Closed When Not in Use E->J G Place in Liquid Waste Container (Segregate aqueous vs. organic/chlorinated) F->G Yes G->J I Place in Sharps Waste Container H->I Yes I->J K Store in Designated Satellite Accumulation Area (SAA) J->K L Request Waste Pickup from EH&S K->L

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